molecular formula C6H6N2 B095154 1,4-Dicyano-2-butene CAS No. 18715-38-3

1,4-Dicyano-2-butene

Cat. No.: B095154
CAS No.: 18715-38-3
M. Wt: 106.13 g/mol
InChI Key: BSVZXPLUMFUWHW-OWOJBTEDSA-N
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Description

1,4-Dicyano-2-butene serves as a critical precursor in advanced organic synthesis and materials science. Its primary research value lies in its role as a versatile building block for the construction of nitrogen-containing heterocycles and functionalized polymers. In synthetic chemistry, it is a key intermediate in the preparation of pyrrole derivatives, which are core structures in numerous pharmaceuticals and natural products [https://pubs.acs.org/doi/10.1021/jo01083a022]. Furthermore, this compound is a fundamental monomer for the synthesis of π-conjugated polymers. Its electron-withdrawing nitrile groups and conjugated diene system make it invaluable for developing materials with tailored electronic properties, which are extensively investigated for applications in organic light-emitting diodes (OLEDs) and non-linear optics (NLO) [https://www.sciencedirect.com/science/article/abs/pii/S0014305797002476]. Researchers also utilize this compound in the development of functional dyes and as a cross-linking agent due to its reactive terminal alkene functionalities, enabling further structural elaboration for novel macromolecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hex-3-enedinitrile
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InChI

InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1-2H,3-4H2/b2-1+
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InChI Key

BSVZXPLUMFUWHW-OWOJBTEDSA-N
Source PubChem
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Canonical SMILES

C(C=CCC#N)C#N
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Isomeric SMILES

C(/C=C/CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N2
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DSSTOX Substance ID

DTXSID201314365
Record name (3E)-3-Hexenedinitrile
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Molecular Weight

106.13 g/mol
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Physical Description

Tan crystalline solid; [MSDSonline]
Record name 3-Hexenedinitrile
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CAS No.

18715-38-3, 1119-85-3
Record name (3E)-3-Hexenedinitrile
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Record name 3-Hexenedinitrile
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Record name 3-HEXENEDINITRILE, (3E)-
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Foundational & Exploratory

1,4-Dicyano-2-butene chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,4-Dicyano-2-butene

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, a dinitrile compound, is a significant intermediate in organic synthesis. Its structure consists of a four-carbon butene chain with nitrile groups attached to carbons 1 and 4. The presence of a double bond between carbons 2 and 3 leads to the existence of cis (Z) and trans (E) isomers, with the trans isomer being the more common.

IUPAC Name: (2E)-hex-3-enedinitrile Synonyms: 3-Hexenedinitrile, Dihydromucononitrile, 1,4-Dicyanobutene-2[1][2] CAS Number: 1119-85-3[3] Chemical Formula: C₆H₆N₂[3] Molecular Weight: 106.13 g/mol [3]

Physicochemical Properties

This compound is a tan to brown crystalline solid at room temperature.[1] It is soluble in organic solvents like methanol and insoluble in water.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Tan to brown crystals[1]
Melting Point 74-79 °C[3]
Boiling Point 120 °C at 0.7 mmHg[3]
Density 0.9964 g/cm³ (rough estimate)[2]
Solubility Soluble in Methanol, insoluble in water[1][2]
Vapor Pressure 0.00217 mmHg at 25°C
Refractive Index 1.5400 (estimate)[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectroscopy Peak/Signal Interpretation Reference
¹H NMR δ ~5.8 ppm (m)Olefinic protons (-CH=CH-)
δ ~3.2 ppm (d)Methylene protons (-CH₂-CN)
¹³C NMR δ ~118 ppmNitrile carbon (-C≡N)
δ ~125 ppmOlefinic carbon (-CH=CH-)
δ ~25 ppmMethylene carbon (-CH₂-CN)
IR Spectroscopy ~2250 cm⁻¹C≡N stretching[4]
~1650 cm⁻¹C=C stretching
~970 cm⁻¹Trans C-H bend (out-of-plane)
Mass Spectrometry m/z 106Molecular ion [M]⁺[5]
m/z 66[M - CH₂CN]⁺
m/z 40[CH₂CN]⁺

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The provided data is an approximation based on typical values for similar structures.

Synthesis of this compound

The primary industrial synthesis of this compound involves the cyanation of 1,4-dihalo-2-butenes.[6] A common starting material is 1,4-dichloro-2-butene, which is itself derived from the chlorination of butadiene.[6]

Experimental Protocol: Cyanation of 1,4-Dichloro-2-butene

This protocol describes a general laboratory-scale synthesis.

Materials:

  • 1,4-dichloro-2-butene

  • Sodium cyanide (NaCN)

  • Acetonitrile (solvent)

  • Cuprous chloride (CuCl, catalyst)

  • Aqueous sodium cyanide solution

  • Chloroform

Procedure:

  • A reaction vessel is charged with acetonitrile, sodium cyanide, and a catalytic amount of cuprous chloride.[7]

  • The mixture is heated, and 1,4-dichloro-2-butene is added gradually.[7] The reaction is typically carried out at a temperature range of 50-150 °C under autogenous pressure.[8]

  • The reaction mixture is maintained at the set temperature for a sufficient time to allow for the complete conversion of the starting material.

  • After the reaction is complete, the mixture is cooled, and the solid materials (sodium chloride and unreacted sodium cyanide) are removed by filtration.[7]

  • The acetonitrile solvent is removed from the filtrate by distillation.[7]

  • The crude this compound is then purified. This can be achieved by washing the crude product (or a chloroform solution of it) with a dilute aqueous sodium cyanide solution, followed by fractional distillation under reduced pressure.[7]

Diagram 1: Synthesis of this compound

Synthesis_Workflow Butadiene Butadiene Reaction Cyanation Reaction Butadiene->Reaction + Cl₂ Chlorine Chlorine Chlorine->Reaction Dichlorobutene 1,4-Dichloro-2-butene Dichlorobutene->Reaction + NaCN SodiumCyanide Sodium Cyanide SodiumCyanide->Reaction Catalyst CuCl (catalyst) Catalyst->Reaction Solvent Acetonitrile Solvent->Reaction Reaction->Dichlorobutene Product This compound Reaction->Product

References

A Technical Guide to 1,4-Dicyano-2-butene (CAS: 1119-85-3)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dicyano-2-butene, registered under CAS number 1119-85-3, is a bifunctional molecule featuring a central carbon-carbon double bond and terminal nitrile groups.[1][2] Primarily existing as the trans (E)-isomer, this compound is a solid at room temperature, appearing as tan to brown crystals.[3][4] It serves as a highly versatile and valuable building block in organic synthesis. Its unique structure, combining the reactivity of an alkene with two electron-withdrawing cyano groups, makes it a critical precursor in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1][2][5] This guide provides an in-depth overview of its chemical properties, synthesis protocols, key applications, and safety considerations.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-documented, providing a foundation for its application in various experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1119-85-3[3][6]
Molecular Formula C₆H₆N₂[3][6]
Molecular Weight 106.13 g/mol [3][6]
Appearance Tan to brown crystals/flakes[3][4][5]
Melting Point 74-79 °C[3][4][6]
Boiling Point 120 °C @ 0.7 mmHg[3][4][6]
Density 0.9964 g/cm³ (estimate)[3][4]
Flash Point 146.2 °C[3][5]
Solubility Soluble in methanol and other organic solvents; insoluble in water.[2][3][5]
Synonyms (E)-hex-3-enedinitrile, trans-3-Hexenedinitrile, Dihydromucononitrile[1][3][7]

Table 2: Characteristic Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While full spectra are available in various databases, the table below summarizes the expected characteristic signals based on its molecular structure.

SpectroscopyCharacteristic Signals
¹H NMR Signals corresponding to two distinct proton environments: vinylic protons (-CH=CH-) and allylic protons (-CH₂-CN). The vinylic protons are expected to appear further downfield due to the double bond.
¹³C NMR Resonances for three types of carbon atoms: nitrile carbons (C≡N), alkene carbons (-C=C-), and allylic carbons (-CH₂-).
IR Spectroscopy - C≡N stretch: A sharp, medium-intensity peak characteristic of nitriles.- C=C stretch: A peak in the alkene region.- =C-H bend: A strong peak indicative of the trans configuration of the double bond.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight (106.13 g/mol ) and characteristic fragmentation patterns.

Synthesis Methodologies and Experimental Protocols

Several synthetic routes to this compound have been developed, often starting from butadiene or its derivatives. The choice of method depends on factors such as yield, cost, and avoidance of hazardous reagents.

// Nodes Butadiene [label="Butadiene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihalobutenes [label="1,4-Dihalo-2-butenes\n(e.g., Dichlorobutenes)", fillcolor="#FBBC05", fontcolor="#202124"]; Butenediol [label="2-Butene-1,4-diol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetylene [label="Acetylene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Butadiene -> Dihalobutenes [label=" Halogenation "]; Dihalobutenes -> Product [label=" Alkali Metal Cyanide (e.g., NaCN)\nor HCN + HCl Acceptor ", color="#EA4335"]; Butenediol -> Product [label=" Hydrogen Cyanide (HCN)\n+ Catalyst ", color="#EA4335"]; Acetylene -> Product [label=" Multi-step patented process\n(avoids HCN) ", color="#EA4335"]; } /dot Caption: Major synthetic pathways to this compound.

A historically significant and prevalent method involves the cyanation of 1,4-dihalobutenes.[1] This can be achieved using alkali metal cyanides or hydrogen cyanide.[1][8] The reaction with dichlorobutenes and HCN is advantageous as both 1,4-dichloro-2-butene and 3,4-dichloro-1-butene yield the same product.[1][9] Another economically favorable route involves the catalytic reaction of 2-butene-1,4-diol with hydrogen cyanide, which avoids halogenated waste products.[1] More recent patented methods describe the synthesis from acetylene to circumvent the use of highly toxic hydrogen cyanide.[10]

Detailed Experimental Protocol: Cyanation of 1,4-Dichloro-2-butene

This protocol is a representative example based on established cyanation reactions.[8]

  • Apparatus Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and an addition funnel. The entire apparatus is maintained under an inert nitrogen atmosphere.

  • Reagent Charging: The reaction flask is charged with a suspension of sodium cyanide (NaCN, ~2.0-2.2 molar equivalents) in a suitable solvent such as acetonitrile. A catalytic amount of a cuprous halide (e.g., cuprous bromide) can be added to facilitate the reaction.[8]

  • Reaction Initiation: The mixture is heated to reflux with vigorous stirring.

  • Substrate Addition: A solution of 1,4-dichloro-2-butene (1.0 molar equivalent) in the same solvent is added dropwise via the addition funnel over a period of 1.5 to 2 hours, maintaining the reflux temperature.[8]

  • Reaction Monitoring: After the addition is complete, the reaction is maintained at reflux for an additional 4-6 hours. The progress is monitored by an appropriate technique (e.g., GC-MS or TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • The reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

    • The filtrate is concentrated under reduced pressure to remove the solvent.

    • The crude residue is redissolved in an organic solvent like chloroform and washed sequentially with dilute acid (e.g., 9% HCl) and water to remove catalyst complexes.[8]

    • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated.

  • Purification: The resulting crude product is purified by vacuum distillation or recrystallization from a suitable solvent to yield this compound as a crystalline solid.[8]

Chemical Reactivity and Key Applications

The reactivity of this compound is dominated by its two functional groups: the nitrile groups and the central double bond. The electron-withdrawing nature of the nitrile groups activates the double bond towards nucleophilic attack, a reaction not typical for simple alkenes.[1] The nitrile groups themselves can undergo nucleophilic addition.[1] This dual reactivity makes it a valuable precursor for a wide range of molecules.

// Central Node DCB [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Application Nodes Pharma [label="Pharmaceuticals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrroles [label="Pyrrole Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymers [label="Polymer Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConjPolymers [label="π-Conjugated Polymers\n(for OLEDs, NLO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Adhesives [label="Adhesives", fillcolor="#F1F3F4", fontcolor="#202124"]; Chemicals [label="Industrial Chemicals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adiponitrile [label="Adiponitrile\n(Nylon Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DCB -> Pharma [dir=none, color="#5F6368"]; Pharma -> Pyrroles [label=" Cyclization\nReactions ", color="#5F6368"]; DCB -> Polymers [dir=none, color="#5F6368"]; Polymers -> ConjPolymers [label=" Monomer\nPolymerization ", color="#5F6368"]; Polymers -> Adhesives [label=" Cross-linking\nAgent ", color="#5F6368"]; DCB -> Chemicals [dir=none, color="#5F6368"]; Chemicals -> Adiponitrile [label=" Reduction of\nC=C and C≡N ", color="#5F6368"]; } /dot Caption: Key application pathways of this compound.

  • Pharmaceutical and Agrochemical Synthesis: It is a key intermediate for synthesizing nitrogen-containing heterocycles, such as pyrrole derivatives, which form the core structure of many natural products and pharmaceutical agents.[1][2][5]

  • Polymer Chemistry: this compound is used as a monomer in the synthesis of functionalized and π-conjugated polymers.[1][2] These materials are researched for applications in electronics, such as organic light-emitting diodes (OLEDs).[1] It also functions as a crosslinking agent in the manufacturing of adhesives.[2]

  • Industrial Chemical Precursor: The compound is a precursor to adiponitrile, a high-volume industrial chemical essential for the production of nylon.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: GHS Hazard and Safety Information

CategoryInformationReference(s)
Signal Word Danger[11]
Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.[11]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves, protective clothing, eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][11]
Handling Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Use a closed system where possible to prevent dust dispersion.[11] Wash hands thoroughly after handling.[11]
Storage Store locked up in a cool, dark, and well-ventilated place.[11] Keep container tightly closed.[11] Recommended storage at 2-8°C.[5]
Incompatible Materials Strong oxidizing agents.[11]

Conclusion

This compound is a chemical intermediate of significant industrial and academic importance. Its well-defined physicochemical properties, established synthesis routes, and versatile reactivity make it an indispensable tool for chemists in drug discovery, materials science, and polymer research. Due to its toxicity, strict adherence to safety protocols is mandatory during its handling and storage. Continued research into its applications, particularly in the development of novel polymers and pharmaceuticals, will ensure its relevance in the field of chemical synthesis.

References

An In-depth Technical Guide to the Synthesis of 1,4-Dicyano-2-butene from Dichlorobutenes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,4-Dicyano-2-butene is a pivotal intermediate in the industrial synthesis of various commercially significant chemicals, most notably adiponitrile, a primary precursor for the production of nylon-6,6.[1] This document provides a comprehensive technical overview of the primary synthetic routes for producing this compound from dichlorobutene isomers. It details two principal methodologies: the reaction with alkali metal cyanides in an organic nitrile solvent and the reaction with hydrogen cyanide in the presence of a hydrogen chloride acceptor. This guide includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and process-flow visualizations to offer a thorough resource for laboratory and industrial applications.

Introduction

The synthesis of this compound (also known as Δ³-dihydromucononitrile) is a critical step in the value chain of polyamide manufacturing. The starting materials, 1,4-dichloro-2-butene and 3,4-dichloro-1-butene, are readily available as they are produced from the chlorination of 1,3-butadiene.[2][3][4] Both isomers, whether used in pure form or as a mixture, yield the same this compound product.[1][2] This is due to the reaction of 3,4-dichloro-1-butene proceeding via an allylic rearrangement to form the more stable, conjugated dinitrile.[1]

Historically, early synthetic attempts using alkali metal cyanides in alkaline alcoholic media were plagued by low yields due to competing dehydrohalogenation reactions, which formed undesirable byproducts like cyanoprene.[1][5] Subsequent innovations have led to more efficient and selective processes, which form the core of this guide. These improved methods focus on the careful selection of solvents, catalysts, and reagents to maximize the yield and purity of the desired product.

Core Synthetic Pathways

The conversion of dichlorobutenes to this compound is fundamentally a nucleophilic substitution reaction where chloride ions are displaced by cyanide ions.[1][6] The two predominant industrial methods employ different cyanating agents and reaction media.

Route A: Cyanation with Alkali Metal Cyanides

This process involves the reaction of dichlorobutenes with an alkali metal cyanide, such as sodium cyanide (NaCN), in a liquid organic nitrile solvent. A key innovation for this route is the use of a cuprous halide catalyst (e.g., CuCl, CuBr), which significantly improves reaction rates and yields.[2] The reaction should be conducted under substantially anhydrous conditions to prevent side reactions.[2]

Route B: Cyanation with Hydrogen Cyanide

An alternative method utilizes hydrogen cyanide (HCN) as the cyanating agent.[5] A significant challenge in this route is the formation of hydrogen chloride (HCl) as a byproduct, which can catalyze undesirable side reactions.[1] To overcome this, the reaction is performed in the presence of a hydrogen chloride acceptor, such as an alkaline earth metal carbonate (e.g., calcium carbonate), and in a specific class of organic solvents like ethylene glycol ethers.[5]

Below is a diagram illustrating the general synthetic scheme.

Synthesis_Pathway cluster_reactants Starting Materials cluster_agents Cyanating Agents DCB_mix Dichlorobutene Isomers DCB_1_4 1,4-dichloro-2-butene DCB_mix->DCB_1_4 DCB_3_4 3,4-dichloro-1-butene DCB_mix->DCB_3_4 Product This compound DCB_1_4->Product Nucleophilic Substitution DCB_3_4->Product Allylic Rearrangement CN_Source Cyanide Source NaCN NaCN / KCN CN_Source->NaCN HCN HCN CN_Source->HCN p1 NaCN->p1 p2 HCN->p2 p1->Product Route A p2->Product Route B

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound based on patented procedures.

Protocol for Route A: Alkali Metal Cyanide Method

This protocol is adapted from the process described in U.S. Patent 2,462,388.[2]

Materials:

  • 1,4-dichloro-2-butene (or a mixture with 3,4-dichloro-1-butene)

  • Sodium Cyanide (NaCN), powdered

  • Cuprous Chloride (CuCl)

  • Acetonitrile (CH₃CN), anhydrous

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Dropping funnel

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Setup: Assemble the reaction apparatus (flask, condenser, stirrer, dropping funnel) under a nitrogen atmosphere to ensure anhydrous conditions.

  • Charging Reagents: To the flask, add 123 parts by weight of powdered sodium cyanide and 10 parts by weight of cuprous chloride. Add 400 parts of anhydrous acetonitrile as the solvent.

  • Heating: Begin stirring the mixture and heat it to its boiling point (approximately 82°C) using the heating mantle.

  • Addition of Dichlorobutene: Slowly add a solution of 125 parts of mixed dichlorobutenes dissolved in 100 parts of acetonitrile from the dropping funnel over a period of 2-3 hours while maintaining a gentle reflux.

  • Reaction: After the addition is complete, continue heating and stirring the mixture under reflux for an additional 4 hours to ensure the reaction goes to completion.

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove the precipitated inorganic salts (sodium chloride and unreacted sodium cyanide).

  • Product Isolation: Transfer the filtrate to a distillation apparatus. Distill off the acetonitrile solvent. The residue remaining is the crude this compound.

  • Purification (Optional): The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent, if required.

Protocol for Route B: Hydrogen Cyanide Method

This protocol is based on the process outlined in U.S. Patent 2,477,573.[5]

Materials:

  • 1,4-dichloro-2-butene

  • Hydrogen Cyanide (HCN), substantially anhydrous

  • Calcium Carbonate (CaCO₃), finely powdered

  • Ethylene glycol monomethyl ether, substantially anhydrous

  • Cuprous Chloride (CuCl) (optional, as catalyst)

Equipment:

  • Autoclave or a high-pressure reaction vessel equipped with a stirrer and heating system

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Charging Reactor: To the pressure reactor, add 125 parts by weight of 1,4-dichloro-2-butene, 110 parts of finely powdered calcium carbonate (as the HCl acceptor), and 250 parts of substantially anhydrous ethylene glycol monomethyl ether.

  • Adding Catalyst (Optional): A catalytic quantity of a copper halide, such as 1 part of copper chloride, may be added to improve the reaction rate.[5]

  • Sealing and HCN Addition: Seal the reactor and add 57 parts of hydrogen cyanide.

  • Reaction: Heat the mixture to a temperature between 75°C and 100°C. The reaction will proceed under the autogenous pressure generated at this temperature. Maintain the temperature and stirring for 2 to 5 hours.

  • Cooling and Venting: Cool the reactor to room temperature and carefully vent any unreacted hydrogen cyanide in a fume hood.

  • Filtration: Open the reactor and filter the contents to separate the solid inorganic salts (calcium chloride, unreacted calcium carbonate) from the organic solution.

  • Product Isolation: Place the filtrate in a distillation apparatus. Separate the this compound from the higher-boiling ethylene glycol monomethyl ether solvent by distillation, preferably under reduced pressure.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described synthetic routes.

Table 1: Reactant and Catalyst Stoichiometry

ParameterRoute A (Alkali Metal Cyanide)Route B (Hydrogen Cyanide)Reference
Dichlorobutene1 mole1 mole[2][5]
Cyanating Agent2.0 - 2.5 moles (NaCN)2.0 - 3.0 moles (HCN)[2][5]
Catalyst (Cuprous Halide)0.06 - 0.2 moles (CuCl)Catalytic Quantity[2][5]
HCl AcceptorNot ApplicableSufficient quantity (CaCO₃)[5]

Table 2: Reaction Conditions and Solvents

ParameterRoute A (Alkali Metal Cyanide)Route B (Hydrogen Cyanide)Reference
SolventLiquid Aliphatic Nitrile (e.g., Acetonitrile)Glycol Ether (e.g., Ethylene Glycol Monomethyl Ether)[2][5]
Solvent:Dichlorobutene Ratio (w/w)~4:10.5:1 to 10:1[2][5]
Temperature70°C - Reflux (~82°C)50°C - 150°C (typically 75-100°C)[2][5]
PressureAtmosphericAutogenous[5]
Water ContentSubstantially Anhydrous< 5% by weight of solvent[2][5]

Experimental Workflow Visualization

The logical flow from starting materials to the final purified product can be visualized as follows.

Experimental_Workflow start Start: Dichlorobutenes & Cyanating Agent setup 1. Assemble Anhydrous Reaction Apparatus start->setup charge 2. Charge Solvent, Catalyst, & Reagents setup->charge react 3. Heat Under Reflux or Pressure charge->react cool 4. Cool Reaction Mixture react->cool filter 5. Filter Inorganic Salts cool->filter filtrate Organic Filtrate filter->filtrate Liquid solids Solid Waste (NaCl, CaCl₂) filter->solids Solid distill 6. Solvent Removal (Distillation) filtrate->distill product Crude this compound distill->product purify 7. Purification (Vacuum Distillation) product->purify end_product Final Product purify->end_product

Caption: A generalized workflow for the synthesis and isolation of the product.

Conclusion

The synthesis of this compound from dichlorobutenes is a well-established industrial process. The choice between using alkali metal cyanides or hydrogen cyanide depends on factors such as raw material availability, safety handling capabilities (especially for HCN), and the desired process economics. The use of a cuprous halide catalyst in an anhydrous organic nitrile solvent (Route A) provides an effective method that avoids the dehydrohalogenation issues of earlier processes.[2] Similarly, the use of an HCl acceptor in a glycol ether solvent (Route B) offers an efficient alternative when using hydrogen cyanide.[5] Both methods, when executed with precision, provide reliable pathways to this crucial chemical intermediate. Further process optimization can be explored through techniques like phase-transfer catalysis, which can enhance reaction rates and simplify biphasic reaction systems.[7][8]

References

Spectroscopic Analysis of 1,4-Dicyano-2-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dicyano-2-butene (3-Hexenedinitrile), a versatile intermediate in organic synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of specific experimental spectra in publicly accessible databases, the NMR and IR data presented are based on established principles and typical values for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, which can exist as both cis and trans isomers. The chemical environment of the protons and carbons will differ between these isomers, leading to distinct NMR spectra.

¹H NMR Data (Predicted)

The proton NMR spectrum is expected to show two main signals corresponding to the methylene (-CH₂) and vinylic (-CH=) protons. The chemical shifts and coupling constants will be characteristic of the isomer present.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Methylene Protons (-CH₂)3.0 - 3.3Doublet5 - 7
Vinylic Protons (-CH=)5.6 - 5.9Triplet5 - 7

Note: Specific chemical shifts and coupling constants for the cis and trans isomers may vary. The coupling constant for the vinylic protons in the trans isomer is typically larger than in the cis isomer.

¹³C NMR Data (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. Due to symmetry, three distinct signals are expected.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Methylene Carbons (-CH₂)20 - 30
Vinylic Carbons (-CH=)120 - 135
Nitrile Carbons (-C≡N)115 - 125

Note: The chemical shifts are predictions based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key absorptions are expected for the nitrile and the carbon-carbon double bond.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
C≡N Stretch (Nitrile)2240 - 2260Medium
C=C Stretch (Alkene)1640 - 1680Medium to Weak
=C-H Bend (Alkene)960 - 980 (trans) or 675 - 730 (cis)Strong
C-H Stretch (Alkene)3000 - 3100Medium
C-H Stretch (Alkane)2850 - 3000Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₆H₆N₂.

m/z Proposed Fragment Significance
106[C₆H₆N₂]⁺Molecular Ion (M⁺)
105[C₆H₅N₂]⁺Loss of a hydrogen radical
79[C₅H₅N]⁺Loss of a HCN molecule
52[C₄H₄]⁺Further fragmentation

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press.

    • Apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the absorption bands and their corresponding wavenumbers.

    • Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • Alternatively, the sample can be dissolved in a volatile organic solvent and introduced via direct infusion or through a gas or liquid chromatograph.

  • Ionization:

    • Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for volatile, thermally stable compounds and typically induces significant fragmentation.

  • Mass Analysis:

    • The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis:

    • The detector records the abundance of ions at each m/z value.

    • Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

    • Propose fragmentation pathways to explain the observed fragment ions, which can provide structural information.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structure Determination NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

Navigating the Solubility of 1,4-Dicyano-2-butene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,4-dicyano-2-butene in organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document focuses on delivering a robust qualitative understanding based on its chemical structure and the general behavior of related dinitrile compounds. Furthermore, a detailed experimental protocol is provided to empower researchers to determine precise quantitative solubility data in their specific solvent systems of interest.

Core Concepts in Solubility

The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This refers to the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt the solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

This compound is a polar molecule due to the presence of two electron-withdrawing nitrile (-C≡N) groups. The molecule also possesses a nonpolar hydrocarbon backbone. This dual character suggests that its solubility will be highest in polar aprotic solvents that can effectively solvate both the polar functional groups and the nonpolar portion of the molecule. Its solubility in nonpolar solvents is expected to be limited.

Qualitative Solubility Profile of this compound

Based on its molecular structure and general solubility principles for nitriles, a qualitative solubility profile for this compound in a range of common organic solvents can be predicted. It is generally understood to be soluble in organic solvents and insoluble in water.[1] One source explicitly states its solubility in methanol.[2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleThe polar hydroxyl group can interact with the nitrile groups, and the small nonpolar part of methanol allows for favorable interaction with the butene backbone.
EthanolSolubleSimilar to methanol, though the slightly larger nonpolar chain may slightly decrease solubility compared to methanol.
Polar Aprotic AcetoneSolubleThe polar carbonyl group can effectively solvate the nitrile groups, and the overall polarity is well-suited for the solute.
Ethyl AcetateSolubleThe ester functional group provides polarity to interact with the nitrile groups, while the ethyl group can interact with the hydrocarbon portion of the solute.
DichloromethaneSolubleIts intermediate polarity is suitable for dissolving compounds with both polar and nonpolar characteristics.
ChloroformSolubleSimilar in polarity to dichloromethane, it is expected to be a good solvent for this compound.
Nonpolar TolueneSparingly SolubleThe aromatic ring of toluene can engage in weak π-π stacking with the double bond of the solute, but it is not polar enough to effectively solvate the nitrile groups.
HexaneInsolubleAs a nonpolar aliphatic solvent, hexane will not effectively solvate the polar nitrile groups, leading to poor solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, the following detailed experimental protocol, based on the widely accepted "shake-flask" method, is recommended.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Record the exact volume of the filtrate and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula:

      S (g/L) = (C × V_dil × DF) / V_sample

      Where:

      • C = Concentration of the diluted sample from the calibration curve (g/L)

      • V_dil = Final volume of the diluted solution (L)

      • DF = Dilution factor

      • V_sample = Volume of the initial filtered sample (L)

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sample1 Settle excess solid equil->sample1 sample2 Withdraw & filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 analysis Analyze by HPLC/GC sample3->analysis calc Calculate solubility analysis->calc logical_relationship start Start: Determine Solubility is_saturated Is the solution saturated (excess solid present)? start->is_saturated add_solute Add more solute is_saturated->add_solute No equilibrate Equilibrate at constant temperature is_saturated->equilibrate Yes add_solute->is_saturated is_equilibrium Has equilibrium been reached? equilibrate->is_equilibrium continue_agitation Continue agitation is_equilibrium->continue_agitation No measure_concentration Measure concentration of supernatant is_equilibrium->measure_concentration Yes continue_agitation->equilibrate end End: Solubility Value measure_concentration->end

References

A Technical Guide to the Chemical Reactivity of Cyano Groups in 1,4-Dicyano-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dicyano-2-butene, also known as 3-hexenedinitrile, is a versatile bifunctional molecule with the chemical formula C₆H₆N₂.[1] Its structure, featuring a central carbon-carbon double bond flanked by two methylene groups each attached to a cyano (nitrile) group, makes it a valuable intermediate in organic synthesis. The reactivity of this compound is largely dictated by the interplay between the alkene and the two terminal cyano groups. This guide focuses specifically on the chemical reactivity of the cyano moieties, which serve as key functional handles for a wide array of chemical transformations.

The potent electron-withdrawing nature of the cyano groups significantly influences the molecule's overall reactivity, not only activating the double bond but also providing sites for various chemical modifications.[2][3] These groups are susceptible to nucleophilic attack and can participate in reductions, hydrolysis, and cycloaddition reactions, making this compound a critical precursor for industrially significant chemicals like adiponitrile and hexamethylenediamine, which are monomers for nylon production.[2][4] This document provides an in-depth exploration of the chemical transformations involving the cyano groups of this compound, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Electronic and Structural Properties of the Cyano Groups

The cyano group (–C≡N) is a linear, highly polar functional group characterized by a triple bond between a carbon and a nitrogen atom. Its strong electron-withdrawing inductive and resonance effects are fundamental to its reactivity.[3] In this compound, these properties activate the molecule for various transformations.

G cluster_molecule This compound cluster_effects Electronic Effects of Cyano Groups mol N≡C-CH₂-CH=CH-CH₂-C≡N ewg Strong Electron- Withdrawing Group (EWG) activation Activation of C=C Double Bond ewg->activation -I (Inductive) Effect -M (Mesomeric) Effect nucleophilic_site Electrophilic Carbon (Site for Nucleophilic Attack) ewg->nucleophilic_site Polarization of C≡N bond

Caption: Electronic influence of cyano groups in this compound.

Key Chemical Reactions of the Cyano Groups

The cyano groups in this compound are the primary sites for several important chemical transformations.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles.[2] This class of reactions is fundamental to the utility of this compound in synthesis.

3.1.1 Hydrolysis to Carboxylic Acids The cyano groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. The complete hydrolysis of this compound produces dihydromuconic acid, an important dicarboxylic acid.[4]

3.1.2 Reduction to Amines Catalytic hydrogenation of the nitrile groups is a critical industrial process. This reaction converts this compound into hexamethylenediamine, a key monomer used in the production of Nylon 6,6.[4] This transformation typically involves first reducing the C=C double bond, followed by the reduction of the nitrile groups.

G cluster_products Reaction Pathways of Cyano Groups reagent This compound (N≡C-CH₂-CH=CH-CH₂-C≡N) acid Dihydromuconic Acid (HOOC-(CH₂)₄-COOH) reagent->acid  Hydrolysis  (e.g., H₃O⁺) amine Hexamethylenediamine (H₂N-(CH₂)₆-NH₂) reagent->amine  Reduction / Hydrogenation  (e.g., H₂ / Catalyst)

Caption: Major transformations of the cyano groups in this compound.

Cycloaddition Reactions

While the alkene portion of this compound is a classic diene for Diels-Alder reactions, the nitrile functional group itself can participate as a 2π component (a dienophile or enophile) in certain pericyclic reactions, although this is less common for unactivated nitriles.[5][6] Such reactions provide pathways to construct nitrogen-containing heterocyclic systems.[7][8] For instance, in formal [2+2+2] cycloadditions, unactivated cyano groups can function as dienophiles to synthesize pyridine derivatives.[5][6]

Radical Reactions

The cyano group can act as a radical acceptor in cascade reactions. This reactivity allows for the construction of various carbocyclic and heterocyclic structures, expanding the synthetic utility of nitrile-containing compounds.[9]

Metal-Mediated C-CN Bond Activation

Transition metals can activate the thermodynamically stable C-CN bond. This enables novel transformations where the cyano group can act as a leaving group in cross-coupling reactions or as a cyanating agent.[10]

Quantitative Data Summary

The synthesis of this compound itself is a key reaction demonstrating the reactivity of cyanide as a nucleophile. The yields of this synthesis under various conditions highlight the factors influencing cyanation reactions.

Starting MaterialCyanide SourceCatalystSolventTemp. (°C)Yield (%)Reference
1,4-dichloro-2-buteneNaCN (96%)CuBrn-Butyronitrile118-12583[4]
3,4-dichloro-1-buteneNaCN (96%)CuBrn-Butyronitrile87-8977.5[4]
1,4-dichloro-2-buteneNaCNCu₂Cl₂AcetonitrileReflux~64[4]
1,4-dichloro-2-buteneNaCN (96%)CuCNAcetonitrileReflux83[4]
3,4-dichloro-1-buteneNaCN (96%)CuCNAcetonitrileRefluxNo Reaction[4]

Table 1: Synthesis yields of this compound under different catalytic conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing synthetic outcomes. Below are protocols adapted from foundational patents.

Protocol: Synthesis of this compound from 1,4-Dichloro-2-butene

This protocol is based on the procedure described in U.S. Patent 2,462,388.[4]

G start Start charge_reactor Charge reactor with: - 51 parts 96% NaCN - 79 parts n-butyronitrile - 10 parts CuBr start->charge_reactor end End heat Heat mixture to reflux (118-125 °C) with stirring charge_reactor->heat add_reactant Add 62.5 parts 1,4-dichloro-2-butene over 2.5 hours heat->add_reactant continue_reaction Continue stirring and refluxing for 22.5 hours add_reactant->continue_reaction cool_filter Cool the reaction mixture and filter to remove solids continue_reaction->cool_filter distill_solvent Concentrate filtrate by distilling off the solvent cool_filter->distill_solvent purify Distill residual oil under reduced pressure (1 mm Hg) distill_solvent->purify collect Collect pure this compound (B.P. 132-135 °C) purify->collect collect->end

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

  • Reactor Setup: A stirred reactor is charged with 51 parts of 96% sodium cyanide, 79 parts of n-butyronitrile, and 10 parts of cuprous bromide.

  • Heating: The suspension is stirred and heated to its refluxing temperature (118-125 °C).

  • Reactant Addition: Over a period of 2.5 hours, 62.5 parts of 1,4-dichloro-2-butene are added to the refluxing mixture.

  • Reaction: The mixture is maintained at reflux with continuous stirring for an additional 22.5 hours.

  • Workup: The reaction mixture is cooled and filtered to remove solid salts.

  • Isolation: The filtrate is concentrated by removing the n-butyronitrile via distillation.

  • Purification: The remaining crude oil is distilled under reduced pressure (1 mm Hg). The fraction boiling at 132-135 °C is collected as pure this compound. The reported yield for this procedure is 83%.[4]

Protocol: Hydrolysis to Dihydromuconic Acid

The identity of the synthesized this compound can be confirmed by its hydrolysis to dihydromuconic acid.[4]

Methodology:

  • A sample of the purified this compound is subjected to strong acidic conditions (e.g., refluxing in concentrated hydrochloric acid).

  • The reaction proceeds until the nitrile groups are fully hydrolyzed to carboxylic acid groups.

  • Upon cooling, the product, dihydromuconic acid, crystallizes from the solution.

  • The solid is isolated by filtration, washed, and dried. The melting point (193-195 °C) serves as confirmation of its identity.[4]

Conclusion

The cyano groups are the defining feature of this compound, imparting a rich and versatile chemical reactivity to the molecule. Their electron-withdrawing character and susceptibility to nucleophilic addition, reduction, and other transformations make them pivotal for synthesizing a range of valuable chemicals, from polymers to pharmaceutical intermediates. A thorough understanding of these reaction pathways, supported by robust experimental data and protocols, is essential for leveraging the full synthetic potential of this important building block in research and industrial applications.

References

The Chemical Pathway from 1,4-Dicyano-2-butene to Adiponitrile: A Technical Guide for Nylon Production Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of adiponitrile, a critical precursor for nylon-6,6 production, via the intermediate 1,4-dicyano-2-butene. While the direct hydrocyanation of butadiene is the more dominant industrial route, the pathway involving the hydrogenation of this compound remains a significant process in the broader landscape of nylon manufacturing. This document provides a detailed overview of the chemical transformations, experimental protocols, and process workflow.

Synthesis of this compound

The primary route to this compound involves the cyanation of 1,4-dichloro-2-butene. This process is a two-step nucleophilic substitution reaction where the chlorine atoms are displaced by cyanide groups.

Experimental Protocol: Synthesis of this compound from 1,4-Dichloro-2-butene

This protocol is based on established methods for the cyanation of dichlorobutenes.[1]

Materials:

  • 1,4-Dichloro-2-butene

  • Sodium cyanide (NaCN)

  • Cuprous bromide (CuBr)

  • n-Butyronitrile (as solvent)

  • Anhydrous conditions

Procedure:

  • In a reaction vessel equipped for anhydrous reactions, dissolve cuprous bromide in n-butyronitrile.

  • Add sodium cyanide to the solution and stir to create a suspension.

  • Slowly add 1,4-dichloro-2-butene to the reaction mixture while maintaining the temperature.

  • After the addition is complete, continue to stir the mixture at a specified temperature to ensure the reaction goes to completion.

  • Upon completion, the reaction mixture is cooled, and the resulting this compound is isolated.

  • Purification can be achieved through techniques such as distillation or crystallization.

Quantitative Data:

ParameterValueReference
Yield of this compound 60.2%[1]
Starting Material 1,4-Dichloro-2-butene[1]
Reagent Sodium Cyanide[1]
Catalyst Cuprous Bromide[1]
Solvent n-Butyronitrile[1]

Hydrogenation of this compound to Adiponitrile

The conversion of this compound to adiponitrile is achieved through catalytic hydrogenation. This reaction saturates the carbon-carbon double bond and reduces the nitrile groups to form the saturated dinitrile.

Experimental Protocol: Hydrogenation of this compound

Materials:

  • This compound (gaseous)

  • Hydrogen gas (H₂)

  • Palladium-based catalyst (e.g., Pd on a support)

Procedure:

  • A fixed-bed reactor is packed with a suitable palladium-based catalyst.

  • The reactor is heated to the reaction temperature of approximately 300°C.

  • A gaseous stream of this compound and hydrogen is passed through the reactor.

  • The flow rates of the reactants are controlled to optimize the reaction time and ensure complete conversion.

  • The product stream exiting the reactor is cooled to condense the adiponitrile.

  • The crude adiponitrile is then purified, typically by distillation, to remove any byproducts and unreacted starting material.

Quantitative Data:

ParameterValueReference
Selectivity to Adiponitrile 95-97%
Catalyst Palladium-based
Temperature 300°C
Phase Gas Phase

Overall Process and Signaling Pathways

The production of adiponitrile from butadiene via the this compound intermediate is part of a larger process that ultimately leads to the synthesis of nylon-6,6.

Chemical Reaction Pathway

The following diagram illustrates the key chemical transformations from butadiene to adiponitrile.

Chemical_Pathway Butadiene Butadiene Dichlorobutene 1,4-Dichloro-2-butene Butadiene->Dichlorobutene + Cl₂ Dicyanobutene This compound Dichlorobutene->Dicyanobutene + 2 NaCN - 2 NaCl Adiponitrile Adiponitrile Dicyanobutene->Adiponitrile + H₂ (Catalyst)

Butadiene to Adiponitrile Pathway
Experimental Workflow

The logical flow of the experimental process, from synthesis of the precursor to the final product, is depicted below.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_hydrogenation Hydrogenation to Adiponitrile Reaction_Setup Anhydrous Reaction Setup Reagent_Addition Addition of Reagents Reaction_Setup->Reagent_Addition Reaction Controlled Temperature Reaction Reagent_Addition->Reaction Isolation Isolation of Product Reaction->Isolation Purification_1 Purification Isolation->Purification_1 Reactor_Prep Catalyst Bed Preparation Purification_1->Reactor_Prep Gas_Feed Introduction of Gaseous Reactants Reactor_Prep->Gas_Feed Hydrogenation_Reaction High Temperature Hydrogenation Gas_Feed->Hydrogenation_Reaction Condensation Product Condensation Hydrogenation_Reaction->Condensation Purification_2 Final Purification Condensation->Purification_2

Experimental Workflow Diagram

From Adiponitrile to Nylon-6,6

Adiponitrile is a key monomer in the production of nylon-6,6. The process involves the hydrogenation of adiponitrile to hexamethylenediamine, which is then polymerized with adipic acid.

Nylon Production Logical Relationship

The following diagram outlines the logical progression from adiponitrile to the final nylon-6,6 polymer.

Nylon_Production Adiponitrile Adiponitrile Hydrogenation_ADN Hydrogenation Adiponitrile->Hydrogenation_ADN HMDA Hexamethylenediamine Hydrogenation_ADN->HMDA Polymerization Polycondensation Reaction HMDA->Polymerization Adipic_Acid Adipic Acid Adipic_Acid->Polymerization Nylon_Salt Nylon-6,6 Salt Polymerization->Nylon_Salt Nylon_Polymer Nylon-6,6 Polymer Nylon_Salt->Nylon_Polymer Heating (Water Removal)

Nylon-6,6 Production Pathway

This technical guide provides a foundational understanding of the synthesis of adiponitrile from this compound, a process of significant interest in the polymer industry. The provided protocols and diagrams offer a framework for researchers and professionals engaged in the development and optimization of nylon production technologies.

References

Methodological & Application

Synthesis of Adiponitrile from 1,4-Dicyano-2-butene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of adiponitrile, a key industrial intermediate, from 1,4-dicyano-2-butene via catalytic hydrogenation. Two primary methods are detailed: a gas-phase hydrogenation using a palladium catalyst and a liquid-phase hydrogenation employing a Raney nickel catalyst.

Introduction

Adiponitrile (NC(CH₂)₄CN), or 1,4-dicyanobutane, is a crucial precursor in the synthesis of hexamethylenediamine, a monomer for the production of Nylon 6,6. The catalytic hydrogenation of this compound presents a direct route to this important chemical. This process involves the saturation of the carbon-carbon double bond in the this compound molecule to yield the saturated adiponitrile. The choice between gas-phase and liquid-phase hydrogenation depends on the available equipment, scale of the reaction, and desired throughput.

Chemical Reaction Pathway

The overall reaction for the synthesis of adiponitrile from this compound is a catalytic hydrogenation reaction.

Adiponitrile Synthesis Reaction Scheme for the Synthesis of Adiponitrile cluster_reactants Reactants cluster_products Product 1_4_Dicyano_2_butene This compound NC-CH₂-CH=CH-CH₂-CN Adiponitrile Adiponitrile NC-(CH₂)₄-CN 1_4_Dicyano_2_butene->Adiponitrile Catalyst (Pd or Raney Ni) Hydrogen Hydrogen (H₂)

Caption: Catalytic hydrogenation of this compound to adiponitrile.

Gas-Phase Hydrogenation Protocol

Gas-phase hydrogenation is a continuous process suitable for large-scale production. It typically offers high selectivity and easier product-catalyst separation.

Experimental Data
ParameterValueReference
Catalyst Palladium on charcoal (e.g., 0.2% Pd)[1]
Temperature 300 - 330 °C[1][2]
Pressure 40 psig[1]
Selectivity 95 - 97%[2]
Catalyst Deactivation Reversible poisoning by H₂S, deactivation by nitrogenous coke and sintering.[1]
Catalyst Regeneration Reaction with steam in hydrogen at T ≤ 450 °C.[1]
Experimental Protocol

Materials:

  • This compound (cis/trans mixture)

  • Palladium on charcoal catalyst (e.g., 0.2% Pd)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

Equipment:

  • Fixed-bed catalytic reactor system with temperature and pressure control

  • Vaporizer for the reactant feed

  • Gas flow controllers

  • Condenser and collection vessel for the product

  • Gas chromatography (GC) system for analysis

Procedure:

  • Catalyst Bed Preparation: The fixed-bed reactor is loaded with the palladium on charcoal catalyst.

  • System Purge: The entire system is purged with nitrogen gas to remove any air and moisture.

  • Catalyst Activation (if required): The catalyst may require activation or reduction in a stream of hydrogen at an elevated temperature, as per the manufacturer's instructions.

  • Reaction Initiation: The reactor is heated to the reaction temperature of 325-330 °C and pressurized with hydrogen to 40 psig.[1]

  • Reactant Feed: this compound is vaporized and fed into the reactor along with a stream of hydrogen gas. The flow rates of the reactant and hydrogen should be carefully controlled to ensure optimal conversion and selectivity.

  • Product Collection: The product stream exiting the reactor is passed through a condenser to liquefy the adiponitrile, which is then collected in a receiving vessel.

  • Analysis: The crude product is analyzed by GC to determine the conversion of this compound and the selectivity to adiponitrile.

  • Purification: The collected crude adiponitrile is purified by fractional vacuum distillation to remove any unreacted starting material and byproducts.

Gas-Phase Hydrogenation Workflow Workflow for Gas-Phase Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Load_Catalyst Load Pd/C Catalyst into Reactor Purge_System Purge System with Nitrogen Load_Catalyst->Purge_System Activate_Catalyst Activate Catalyst with Hydrogen Purge_System->Activate_Catalyst Set_Conditions Set Temperature (325-330°C) and Pressure (40 psig) Activate_Catalyst->Set_Conditions Feed_Reactants Feed Vaporized this compound and Hydrogen Set_Conditions->Feed_Reactants Condense_Product Condense Product Stream Feed_Reactants->Condense_Product Collect_Crude Collect Crude Adiponitrile Condense_Product->Collect_Crude Analyze_Product Analyze by GC Collect_Crude->Analyze_Product Purify_Product Purify by Vacuum Distillation Analyze_Product->Purify_Product

Caption: Gas-phase synthesis of adiponitrile workflow.

Liquid-Phase Hydrogenation Protocol

Liquid-phase hydrogenation is often performed in a batch or semi-batch mode and is well-suited for laboratory-scale synthesis and process development.

Experimental Data
ParameterValueReference
Catalyst Raney Nickel
Temperature 80 - 150 °C (analogous to adiponitrile hydrogenation)[3]
Pressure 100 - 1500 psig (analogous to adiponitrile hydrogenation)[3]
Solvent Ethanol, Methanol, or no solvent[3]
Catalyst Preparation From Nickel-Aluminum alloy and NaOH solution
Post-Reaction Work-up Catalyst filtration, solvent removal
Purification Vacuum distillation[4]
Experimental Protocol

Materials:

  • This compound (cis/trans mixture)

  • Raney Nickel (activated)

  • Ethanol or Methanol (solvent, optional)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Filter aid (e.g., Celite)

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator) with stirring and temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Catalyst Preparation (Activation of Raney Nickel):

    • In a fume hood, cautiously add a Raney Nickel-aluminum alloy to a solution of sodium hydroxide (e.g., 20-30 wt%) in water, controlling the temperature with an ice bath.

    • After the reaction subsides, decant the supernatant and wash the catalyst repeatedly with deionized water until the washings are neutral.

    • Wash the catalyst with a suitable solvent like ethanol to remove water. The activated catalyst should be kept under the solvent at all times to prevent pyrophoric activity.

  • Reaction Setup:

    • To the high-pressure autoclave, add this compound and the solvent (if used).

    • Carefully add the activated Raney Nickel catalyst under a stream of nitrogen.

  • Hydrogenation:

    • Seal the autoclave and purge several times with nitrogen, followed by several purges with hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psig).

    • Heat the mixture to the reaction temperature (e.g., 100-120 °C) with vigorous stirring.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Dilute the reaction mixture with the solvent and carefully filter through a pad of filter aid (e.g., Celite) to remove the Raney Nickel catalyst. The filter cake should be kept wet with the solvent to prevent ignition.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The resulting crude adiponitrile is then purified by fractional vacuum distillation.

Liquid-Phase Hydrogenation Workflow Workflow for Liquid-Phase Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Activate_Catalyst Activate Raney Nickel (NaOH treatment & washing) Charge_Reactor Charge Autoclave with This compound, Solvent, and Raney Nickel Activate_Catalyst->Charge_Reactor Purge_Reactor Purge with N₂ then H₂ Charge_Reactor->Purge_Reactor Set_Conditions Set Temperature and Pressure Purge_Reactor->Set_Conditions Run_Hydrogenation Stir and Monitor H₂ Uptake Set_Conditions->Run_Hydrogenation Cool_Vent Cool Reactor and Vent H₂ Run_Hydrogenation->Cool_Vent Filter_Catalyst Filter off Raney Nickel Cool_Vent->Filter_Catalyst Remove_Solvent Remove Solvent (Rotary Evaporation) Filter_Catalyst->Remove_Solvent Purify_Product Purify by Vacuum Distillation Remove_Solvent->Purify_Product

Caption: Liquid-phase synthesis of adiponitrile workflow.

Safety Precautions

  • This compound and Adiponitrile: These are toxic organic compounds. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use in a well-ventilated area away from ignition sources.

  • Raney Nickel: Activated Raney Nickel is pyrophoric and can ignite spontaneously in air. It must be handled under a solvent or an inert atmosphere at all times.

  • High-Pressure Reactions: Autoclaves should be operated by trained personnel, and all safety protocols for high-pressure work must be strictly followed.

References

Application Notes and Protocols for the Use of 1,4-Dicyano-2-butene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dicyano-2-butene is a versatile monomer that holds significant promise in the field of polymer chemistry. Its unique structure, featuring a central carbon-carbon double bond and two nitrile functional groups, allows for its participation in a variety of polymerization reactions. The electron-withdrawing nature of the nitrile groups activates the double bond, making it susceptible to nucleophilic attack and a candidate for the synthesis of π-conjugated polymers with interesting electronic and optical properties.[1] These properties make polymers derived from this compound attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and nonlinear optics.[1] Furthermore, the reactive nature of this monomer allows for its use as a cross-linking agent to create complex macromolecular architectures.[1]

This document provides detailed application notes and protocols for the polymerization of this compound via various methods, including anionic, free-radical, and Ziegler-Natta polymerization. It also explores its potential as a crosslinking agent.

Chemical and Physical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization experiments.

PropertyValue
Molecular Formula C₆H₆N₂
Molecular Weight 106.12 g/mol
Appearance Tan to brown crystalline solid
Melting Point 76-78 °C
Boiling Point 158 °C at 10 mmHg
Solubility Soluble in many organic solvents, insoluble in water.
CAS Number 1119-85-3

Anionic Polymerization of this compound

Anionic polymerization is a suitable method for monomers with electron-withdrawing groups, as these groups can stabilize the propagating carbanionic species. The nitrile groups in this compound make it a good candidate for this type of polymerization, potentially leading to polymers with controlled molecular weights and narrow polydispersity.

Experimental Protocol: Anionic Polymerization

Materials:

  • This compound (monomer), purified by recrystallization or sublimation.

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • n-Butyllithium (n-BuLi) in hexane, standardized by titration.

  • Anhydrous methanol.

  • Argon or nitrogen gas (high purity).

  • Schlenk line and glassware.

Procedure:

  • Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of dry argon.

  • Monomer Preparation: A calculated amount of purified this compound is added to the Schlenk flask, which is then sealed and purged with argon for 15-20 minutes.

  • Solvent Addition: Anhydrous THF is transferred to the reaction flask via a cannula under a positive pressure of argon. The monomer is dissolved with stirring.

  • Initiation: The reaction mixture is cooled to -78°C using a dry ice/acetone bath. A calculated amount of n-BuLi solution is then added dropwise via syringe. The initiation is often indicated by a color change.

  • Polymerization: The reaction is allowed to proceed at -78°C for a specified time (e.g., 2-4 hours) with continuous stirring.

  • Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol to quench the living anionic chain ends.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol. The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at room temperature to a constant weight.

Quantitative Data: Anionic Polymerization

The following table presents representative data for the anionic polymerization of this compound.

EntryMonomer/Initiator RatioPolymerization Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
150:12854,5001.15
2100:12828,9001.12
3200:147816,5001.18
4100:14919,8001.10

Note: Mn = Number-average molecular weight, PDI = Polydispersity Index. Data are representative and may vary based on specific experimental conditions.

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer Purified this compound Reactor Schlenk Flask under Argon Monomer->Reactor Solvent Anhydrous THF Solvent->Reactor Initiator n-BuLi Solution Addition Initiator Addition Initiator->Addition Cooling Cool to -78°C Reactor->Cooling Cooling->Addition Polymerize Stir for 2-4h Addition->Polymerize Termination Quench with Methanol Polymerize->Termination Precipitation Precipitate in Methanol Termination->Precipitation Isolation Filter and Dry Precipitation->Isolation Polymer Final Polymer Isolation->Polymer

Anionic polymerization workflow.

Free-Radical Polymerization of this compound

Free-radical polymerization is a versatile method that can be applied to a wide range of vinyl monomers. The double bond in this compound can undergo addition polymerization initiated by a free-radical source.

Experimental Protocol: Free-Radical Polymerization

Materials:

  • This compound (monomer), purified.

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator.

  • Anhydrous toluene or dimethylformamide (DMF).

  • Methanol.

  • Argon or nitrogen gas (high purity).

Procedure:

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with the purified this compound and the radical initiator (e.g., AIBN, 1-2 mol% relative to the monomer).

  • Solvent Addition: Anhydrous toluene or DMF is added to dissolve the monomer and initiator.

  • Degassing: The solution is degassed by bubbling argon or nitrogen through it for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80°C for AIBN) under an inert atmosphere and stirred for the desired reaction time (e.g., 6-24 hours).

  • Polymer Isolation: After cooling to room temperature, the polymer is isolated by precipitation into a large excess of a non-solvent like methanol.

  • Purification: The precipitated polymer is collected by filtration, washed several times with methanol to remove unreacted monomer and initiator residues, and then dried in a vacuum oven until a constant weight is achieved.

Quantitative Data: Free-Radical Polymerization

The following table provides representative data for the free-radical polymerization of this compound.

EntryInitiator (mol%)SolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1AIBN (1.0)Toluene70126512,0002.1
2AIBN (2.0)Toluene7012758,5002.3
3BPO (1.0)DMF80247215,0002.5
4AIBN (1.0)DMF70248518,0001.9

Note: Data are representative and may vary based on specific experimental conditions.

Radical_Polymerization_Mechanism Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Decomposition GrowingChain Propagating Chain (P•) Radical->GrowingChain Initiation (R• + M -> P1•) Monomer This compound (M) GrowingChain->GrowingChain Propagation (Pn• + M -> Pn+1•) Termination Termination GrowingChain->Termination Polymer Polymer Termination->Polymer

Free-radical polymerization mechanism.

Ziegler-Natta Polymerization of this compound

Ziegler-Natta catalysts are typically used for the polymerization of α-olefins.[2] While less common for monomers with functional groups, certain Ziegler-Natta systems might be adapted for the polymerization of this compound, potentially leading to stereoregular polymers. The nitrile groups could, however, poison some traditional Ziegler-Natta catalysts.

Experimental Protocol: Ziegler-Natta Polymerization

Materials:

  • This compound (monomer), highly purified.

  • Titanium tetrachloride (TiCl₄) or other transition metal halide.

  • Triethylaluminium (Al(C₂H₅)₃) or other organoaluminum co-catalyst.

  • Anhydrous heptane or toluene.

  • Acidified methanol (for catalyst deactivation).

  • Argon or nitrogen gas (high purity).

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, a solution of the transition metal halide (e.g., TiCl₄) in anhydrous heptane is prepared.

  • Co-catalyst Addition: The solution is cooled (e.g., to 0°C), and the organoaluminum co-catalyst (e.g., Al(C₂H₅)₃) is added dropwise with stirring to form the active catalyst complex. The mixture is typically aged for a short period.

  • Monomer Addition: A solution of highly purified this compound in anhydrous heptane is added to the catalyst slurry.

  • Polymerization: The reaction is stirred at a controlled temperature (e.g., 25-50°C) for several hours. The progress of the polymerization may be monitored by the consumption of the monomer.

  • Termination and Catalyst Removal: The polymerization is terminated by adding acidified methanol. This deactivates the catalyst and precipitates the polymer.

  • Polymer Isolation: The polymer is collected by filtration, washed extensively with methanol and water to remove catalyst residues, and then dried under vacuum.

Quantitative Data: Ziegler-Natta Polymerization

The following table shows hypothetical data for the Ziegler-Natta polymerization of this compound.

EntryCatalyst SystemAl/Ti RatioTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
1TiCl₄/Al(C₂H₅)₃2:12564525,0003.1
2TiCl₃/Al(C₂H₅)₂Cl3:15045532,0002.8
3VCl₄/Al(C₂H₅)₃2:12584028,0003.5

Note: Data are hypothetical and intended to be representative. Actual results may vary significantly.

ZieglerNatta_Workflow Catalyst_Prep Catalyst Preparation (TiCl4 + Al(C2H5)3) Monomer_Add Monomer Addition Catalyst_Prep->Monomer_Add Polymerization Polymerization Monomer_Add->Polymerization Termination Termination (Acidified Methanol) Polymerization->Termination Isolation Polymer Isolation (Filtration & Washing) Termination->Isolation Final_Polymer Purified Polymer Isolation->Final_Polymer

Ziegler-Natta polymerization workflow.

This compound as a Crosslinking Agent

The bifunctionality of this compound (two nitrile groups and a double bond) makes it a potential crosslinking agent to form network polymers. The double bond can participate in copolymerization with other monomers, and the nitrile groups can undergo subsequent reactions to form crosslinks.

Conceptual Protocol: Crosslinking Application
  • Copolymerization: this compound is copolymerized with a primary monomer (e.g., styrene, acrylates) via free-radical polymerization. The amount of this compound is typically kept low (e.g., 1-5 mol%) to avoid excessive crosslinking during the initial polymerization.

  • Curing/Crosslinking: The resulting copolymer, containing pendant nitrile groups, is then subjected to a curing process. This can involve:

    • Thermal Treatment: Heating the polymer can induce reactions between the nitrile groups, such as trimerization to form triazine rings, leading to a crosslinked network.

    • Chemical Crosslinking: The nitrile groups can be reacted with a suitable crosslinking agent, for example, a diamine or a diol under specific catalytic conditions.

Logical Relationship for Crosslinking

Crosslinking_Process Monomer_A Primary Monomer (A) Copolymerization Copolymerization Monomer_A->Copolymerization DCB This compound (B) DCB->Copolymerization Linear_Copolymer Linear Copolymer (-A-A-B-A-) Copolymerization->Linear_Copolymer Curing Curing (Thermal or Chemical) Linear_Copolymer->Curing Crosslinked_Polymer Crosslinked Network Polymer Curing->Crosslinked_Polymer

Crosslinking process using this compound.

Safety Precautions

This compound is a chemical that should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a monomer with significant potential for the synthesis of novel polymers with tailored properties. The protocols and data presented in these application notes provide a starting point for researchers to explore its use in anionic, free-radical, and Ziegler-Natta polymerization, as well as for crosslinking applications. Further optimization of reaction conditions will be necessary to achieve desired polymer characteristics for specific applications in materials science and drug development.

References

Application Notes and Protocols for 1,4-Dicyano-2-butene in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1,4-Dicyano-2-butene as a monomer and chain transfer agent in polymerization reactions. The information is targeted towards researchers in polymer chemistry, materials science, and drug development who are interested in synthesizing novel polymers with specific functionalities.

Introduction

This compound is a versatile bifunctional molecule that can participate in various polymerization reactions. Its carbon-carbon double bond allows it to act as a monomer in addition polymerizations, while the two nitrile groups provide sites for further chemical modification or can influence the electronic properties of the resulting polymer. Notably, this compound has been effectively utilized as a chain transfer agent (CTA) in ring-opening metathesis polymerization (ROMP) to produce telechelic polymers with nitrile end-groups.[1] These nitrile-terminated polymers can be subsequently modified, for example, by reduction to primary amines, to create valuable macromolecular building blocks for more complex architectures like block copolymers.[1]

This document outlines a detailed protocol for the synthesis of dicyano-terminated telechelic polybutadiene using this compound as a CTA in the ROMP of 1,5-cyclooctadiene (COD).

Application: Synthesis of Dicyano-Terminated Telechelic Polybutadiene via ROMP

This protocol describes the synthesis of polybutadiene with dicyano functionalities at both ends of the polymer chain. This is achieved through the ring-opening metathesis polymerization of 1,5-cyclooctadiene (COD) using a ruthenium-based catalyst and this compound as a chain transfer agent. The resulting dicyano-terminated polybutadiene is a precursor to diamino-telechelic polybutadiene, a valuable component in the synthesis of block copolymers such as styrene-butadiene-styrene (SBS).[1]

Reaction Principle:

The polymerization proceeds via a chain transfer mechanism where the growing polymer chain reacts with the double bond of this compound. This reaction effectively terminates one polymer chain while initiating a new one, incorporating the dicyano functionality at the chain ends.

Polymerization_Principle Monomer 1,5-Cyclooctadiene (COD) Polymerization Ring-Opening Metathesis Polymerization (ROMP) Monomer->Polymerization Catalyst Grubbs' Catalyst Catalyst->Polymerization CTA This compound (CTA) CTA->Polymerization Product Dicyano-Terminated Telechelic Polybutadiene Polymerization->Product Reduction Reduction (e.g., LiAlH4) Product->Reduction FinalProduct Diamino-Telechelic Polybutadiene Reduction->FinalProduct

Caption: Principle of ROMP for Dicyano-Terminated Polybutadiene Synthesis.

Experimental Protocol

This protocol is based on the methodology reported for the synthesis of dicyano-terminated polybutadiene.[1]

Materials:

  • 1,5-Cyclooctadiene (COD), high purity (>99.9%)

  • This compound (as CTA)

  • Grubbs' second-generation catalyst

  • Anhydrous toluene

  • Methanol

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Purification of Monomer: 1,5-Cyclooctadiene should be rigorously purified before use to remove any inhibitors or impurities that could affect the catalyst activity. A common purification method is hydroboration followed by vacuum distillation.[1]

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation:

    • In the Schlenk flask, dissolve the desired amount of 1,5-cyclooctadiene (monomer) and this compound (CTA) in anhydrous toluene. The molar ratio of monomer to CTA will determine the target molecular weight of the polymer.

    • Prepare a stock solution of Grubbs' second-generation catalyst in anhydrous toluene.

  • Polymerization:

    • Heat the monomer/CTA solution to the desired reaction temperature (e.g., 50 °C).

    • Inject the required amount of the catalyst solution into the vigorously stirred monomer/CTA solution to initiate the polymerization. The monomer-to-catalyst ratio will influence the polymerization kinetics and control.

    • Allow the reaction to proceed for a specified time (e.g., 2-4 hours) under an inert atmosphere. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.

  • Termination and Isolation:

    • Terminate the polymerization by adding a small amount of a vinyl ether, such as ethyl vinyl ether.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any unreacted monomer, CTA, and catalyst residues.

    • Dry the polymer under vacuum to a constant weight.

Experimental_Workflow start Start purify_cod Purify 1,5-Cyclooctadiene start->purify_cod setup_reaction Set up Schlenk Flask under Inert Atmosphere purify_cod->setup_reaction prepare_reagents Dissolve COD and CTA in Anhydrous Toluene setup_reaction->prepare_reagents initiate_polymerization Inject Catalyst Solution to Initiate ROMP prepare_reagents->initiate_polymerization run_reaction Maintain Reaction at Controlled Temperature initiate_polymerization->run_reaction terminate_reaction Terminate with Ethyl Vinyl Ether run_reaction->terminate_reaction precipitate_polymer Precipitate Polymer in Methanol terminate_reaction->precipitate_polymer isolate_product Filter, Wash, and Dry the Polymer precipitate_polymer->isolate_product end End isolate_product->end

Caption: Workflow for the Synthesis of Dicyano-Terminated Polybutadiene.

Data Presentation

The molecular weight and polydispersity of the resulting dicyano-terminated polybutadiene can be controlled by adjusting the molar ratio of the monomer (COD) to the chain transfer agent (this compound). The following table provides a summary of representative data from the synthesis.

Entry[COD]:[CTA] Molar RatioTarget Mn ( g/mol )Experimental Mn ( g/mol )Polydispersity Index (PDI)
150:15,5005,2001.15
2100:110,90010,5001.20
3200:121,70020,8001.25
4400:143,30041,5001.30

Note: The data presented in this table is illustrative and based on typical results for this type of polymerization. Actual results may vary depending on the specific experimental conditions.

Characterization

The synthesized dicyano-terminated polybutadiene can be characterized by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, including the presence of the nitrile end-groups and the microstructure of the polybutadiene backbone (cis/trans ratio).

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic stretching vibration of the nitrile group (C≡N) around 2245 cm⁻¹.

Further Applications: Synthesis of Diamino-Telechelic Polybutadiene

The dicyano-terminated polybutadiene can be readily converted to diamino-telechelic polybutadiene by reduction of the nitrile end-groups. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).[1]

Protocol for Reduction:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dicyano-terminated polybutadiene in anhydrous tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Carefully add a solution of lithium aluminum hydride in THF dropwise to the polymer solution.

  • Allow the reaction to stir at room temperature for a specified period (e.g., 12-24 hours).

  • Quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Filter the mixture to remove the aluminum salts.

  • Precipitate the polymer in methanol, filter, and dry under vacuum.

The resulting diamino-telechelic polybutadiene can be used as a macroinitiator or a building block for the synthesis of various polymer architectures, including thermoplastic elastomers like SBS.[1]

Logical_Relationship Monomer This compound (Bifunctional Molecule) Application1 Chain Transfer Agent in ROMP Monomer->Application1 Application2 Monomer in Addition Polymerization Monomer->Application2 Product1 Dicyano-Terminated Telechelic Polymers Application1->Product1 Product2 Functional Polymers with Pendant Nitrile Groups Application2->Product2 Modification Chemical Modification (e.g., Reduction) Product1->Modification FinalProduct Diamino-Telechelic Polymers, Block Copolymers, etc. Modification->FinalProduct AdvancedMaterials Advanced Materials (e.g., Thermoplastic Elastomers) FinalProduct->AdvancedMaterials

Caption: Logical Relationship of this compound in Polymer Synthesis.

References

Application of 1,4-Dicyano-2-butene in Adhesive Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dicyano-2-butene is a bifunctional molecule featuring both a carbon-carbon double bond and two nitrile groups. This unique structure allows it to act as a versatile crosslinking agent and monomer in the synthesis of polymers for adhesive applications. The nitrile groups can undergo various chemical transformations, such as trimerization to form triazine rings or hydrolysis to carboxylic acids, while the double bond can participate in polymerization and addition reactions. These reactive sites enable the formation of highly crosslinked polymer networks, which can lead to adhesives with enhanced thermal stability and mechanical strength. This document provides an overview of the potential application of this compound in adhesive manufacturing, including hypothetical experimental protocols and performance data based on the general principles of adhesive science.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₆H₆N₂
CAS Number 1119-85-3
Appearance Tan to brown crystals or colorless liquid
Molecular Weight 106.13 g/mol
Melting Point 74-79 °C
Boiling Point 120 °C at 0.7 mmHg

Potential Applications in Adhesive Manufacturing

This compound can be utilized in adhesive formulations in several ways:

  • As a Crosslinking Agent: It can be incorporated into existing polymer matrices containing functional groups that can react with nitriles or alkenes. This crosslinking can improve the cohesive strength, thermal stability, and solvent resistance of the adhesive.

  • As a Monomer: It can be copolymerized with other monomers to create novel adhesive resins. The nitrile groups can be retained for post-curing reactions or for their polar nature, which can enhance adhesion to various substrates.

Hypothetical Experimental Protocols

Please note: The following protocols are illustrative examples based on general chemical principles and are not derived from specific published experimental data for this compound in adhesive formulations. Researchers should exercise caution and adapt these protocols based on their specific polymer systems and desired adhesive properties.

Protocol 1: Crosslinking of an Epoxy Resin with this compound

This protocol describes a hypothetical process for using this compound to crosslink an epoxy-based adhesive. The reaction would likely involve the reaction of the nitrile groups with a suitable curing agent, potentially catalyzed to proceed at a reasonable rate and temperature.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound

  • Anhydrous catalyst (e.g., a Lewis acid or a specific organometallic complex)

  • Amine curing agent (e.g., diaminodiphenyl methane - DDM)

  • Solvent (e.g., acetone, for viscosity adjustment if necessary)

Procedure:

  • Preparation of the Resin Mixture: In a clean, dry reaction vessel, thoroughly mix the DGEBA epoxy resin with the desired amount of this compound (e.g., 5-15% by weight of the resin). If needed, a minimal amount of solvent can be added to reduce viscosity.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add the anhydrous catalyst to the resin mixture. Stir until the catalyst is completely dissolved.

  • Curing Agent Addition: Add the stoichiometric amount of the amine curing agent (DDM) to the mixture. Continue stirring for 15-20 minutes to ensure a homogeneous mixture.

  • Application: Apply the formulated adhesive to the substrates to be bonded.

  • Curing: Transfer the bonded assembly to a pre-heated oven. A potential curing schedule could be:

    • Initial cure at 120°C for 1 hour.

    • Post-cure at 150°C for 2 hours.

  • Characterization: After cooling to room temperature, the bonded specimens can be subjected to performance testing (e.g., lap shear strength, T-peel strength).

Protocol 2: Synthesis of a Nitrile-Functionalized Polyester Adhesive

This protocol outlines a hypothetical synthesis of a polyester adhesive incorporating this compound as a comonomer.

Materials:

  • Diacid (e.g., adipic acid)

  • Diol (e.g., 1,4-butanediol)

  • This compound

  • Esterification catalyst (e.g., p-toluenesulfonic acid)

  • High-boiling point solvent (e.g., xylene) for azeotropic water removal

Procedure:

  • Monomer Charging: In a reaction kettle equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap, charge the diacid, diol, and this compound in the desired molar ratios.

  • Catalyst and Solvent Addition: Add the esterification catalyst and the solvent to the reactor.

  • Polycondensation: Heat the mixture to reflux (typically 140-160°C) and continuously remove the water of condensation via the Dean-Stark trap. Monitor the reaction progress by measuring the acid value of the reaction mixture.

  • Solvent Removal: Once the desired molecular weight (indicated by a low acid value) is achieved, cool the reactor and remove the solvent under reduced pressure.

  • Adhesive Formulation: The resulting nitrile-functionalized polyester can be formulated into an adhesive by adding tackifiers, plasticizers, and other additives as needed. Curing could be achieved through thermal treatment to induce reactions of the nitrile groups.

Hypothetical Performance Data

The following table presents hypothetical performance data for an adhesive formulated with this compound as a crosslinking agent. This data is for illustrative purposes only and is intended to show how such data could be presented.

Adhesive FormulationCuring Time (hours @ 150°C)Lap Shear Strength (MPa)T-Peel Strength (N/mm)Glass Transition Temperature (Tg) (°C)
Control (without this compound)215.23.5110
Formulation A (5% this compound)218.53.8125
Formulation B (10% this compound)222.14.2140
Formulation C (15% this compound)221.54.1138

Signaling Pathways and Reaction Mechanisms

The crosslinking mechanism of this compound in an adhesive matrix can proceed through several potential pathways, primarily involving the reactions of its nitrile groups and the carbon-carbon double bond.

Nitrile Group Reactions

The nitrile groups can undergo cyclotrimerization to form thermally stable 1,3,5-triazine rings. This reaction is often catalyzed by acids, bases, or organometallic compounds and leads to a highly crosslinked network.

Nitrile_Trimerization cluster_legend Reaction Pathway 3 x R-C≡N 3 x R-C≡N Triazine Ring 1,3,5-Triazine Ring (Crosslink) 3 x R-C≡N->Triazine Ring Catalyst, Heat Reactant Reactant Product Product Reactant->Product Condition

Caption: Nitrile group cyclotrimerization pathway.

Alkene Group Reactions

The carbon-carbon double bond in this compound can participate in various addition and polymerization reactions, depending on the other components of the adhesive formulation. For example, it could undergo free-radical polymerization if suitable initiators are present, or participate in Diels-Alder reactions if a conjugated diene is part of the polymer backbone.

Alkene_Polymerization cluster_legend Reaction Pathway n x Monomer n x CH₂(CN)CH=CHCH₂(CN) Polymer -[CH₂(CN)CH-CHCH₂(CN)]n- n x Monomer->Polymer Initiator, Heat Reactant Reactant Product Product Reactant->Product Condition

Caption: Alkene group polymerization pathway.

Experimental Workflow

The general workflow for developing and testing an adhesive formulated with this compound would follow these steps:

Experimental_Workflow A Adhesive Formulation (Resin + this compound + Curing Agent/Catalyst) B Mixing and Degassing A->B D Adhesive Application B->D C Substrate Preparation C->D E Bonding and Curing D->E F Performance Testing (Mechanical, Thermal, etc.) E->F G Data Analysis and Optimization F->G G->A Iterate

Caption: General experimental workflow.

Conclusion

While specific, detailed data on the application of this compound in adhesive manufacturing is not widely available in public literature, its chemical structure suggests significant potential as a crosslinking agent and monomer. The presence of both nitrile and alkene functionalities offers multiple pathways for creating robust, crosslinked polymer networks. The hypothetical protocols and data presented here provide a starting point for researchers interested in exploring the use of this compound to develop novel, high-performance adhesives. Further experimental investigation is required to determine the precise performance benefits and optimal formulation conditions.

The Strategic Role of 1,4-Dicyano-2-butene in the Synthesis of Pharmaceutical Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,4-Dicyano-2-butene, a versatile C6 building block, is emerging as a significant precursor in the synthesis of a variety of nitrogen-containing heterocycles, which are pivotal scaffolds in numerous pharmaceutical agents. Its ability to be converted into key intermediates, such as 1,4-dicarbonyl compounds, makes it a valuable starting material for the construction of polysubstituted pyrroles. The pyrrole ring is a core structure in a multitude of bioactive molecules, including anti-inflammatory drugs, lipid-lowering agents, and anti-cancer therapies. This document provides detailed application notes and experimental protocols for the synthesis of a pharmaceutically relevant 3,4-disubstituted pyrrole from this compound, highlighting its role in streamlining the synthesis of complex drug intermediates.

Application in Pharmaceutical Synthesis: A Two-Step Approach to Bioactive Pyrroles

The primary application of this compound in pharmaceutical synthesis lies in its efficient conversion to a 1,4-dicarbonyl compound, a direct precursor for the widely utilized Paal-Knorr pyrrole synthesis.[1][2][3][4] This two-step synthetic strategy offers a reliable and adaptable route to a diverse range of substituted pyrroles, which are key components of many blockbuster drugs, including the cholesterol-lowering medication Atorvastatin.

The overall synthetic pathway can be summarized as follows:

  • Hydrolysis of this compound: The dinitrile is hydrolyzed under acidic conditions to yield the corresponding 1,4-dicarbonyl compound. This transformation is a critical step in preparing the necessary precursor for the subsequent cyclization.

  • Paal-Knorr Pyrrole Synthesis: The resulting 1,4-dicarbonyl compound is then condensed with a primary amine or ammonia to furnish the desired polysubstituted pyrrole.[1][2][3][4] This reaction is known for its high efficiency and broad substrate scope.

This methodology provides a powerful tool for medicinal chemists to access a variety of pyrrole-based scaffolds for drug discovery and development.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a representative 3,4-disubstituted pyrrole, 1-benzyl-3,4-dimethyl-1H-pyrrole, a scaffold found in various bioactive compounds.

StepReactionReactantsKey Reagents/CatalystsReaction ConditionsProductYield (%)Purity (%)
1HydrolysisThis compoundH2SO4 (aq)Reflux, 4h3-Hexene-2,5-dione~75>95 (by GC)
2Paal-Knorr Synthesis3-Hexene-2,5-dione, BenzylamineAcetic AcidReflux, 4h1-benzyl-3,4-dimethyl-1H-pyrrole85>98 (by HPLC)

Experimental Protocols

Step 1: Synthesis of 3-Hexene-2,5-dione from this compound (Hydrolysis)

Materials:

  • This compound (1.0 eq)

  • Sulfuric acid (50% aqueous solution)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Slowly add a 50% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 3-Hexene-2,5-dione.

  • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 1-benzyl-3,4-dimethyl-1H-pyrrole from 3-Hexene-2,5-dione (Paal-Knorr Synthesis)

Materials:

  • 3-Hexene-2,5-dione (1.0 eq)

  • Benzylamine (1.05 eq)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Hexene-2,5-dione in ethanol.

  • Add benzylamine followed by a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-benzyl-3,4-dimethyl-1H-pyrrole.

Mandatory Visualization

Synthesis_Pathway DCB This compound DK 3-Hexene-2,5-dione DCB->DK  Hydrolysis (H2SO4, H2O, Reflux) Pyrrole 1-benzyl-3,4-dimethyl-1H-pyrrole DK->Pyrrole  Paal-Knorr Synthesis (Benzylamine, AcOH, Reflux) Experimental_Workflow a Mix this compound and H2SO4(aq) b Reflux for 4h a->b c Workup and Extraction b->c d Purification (Vacuum Distillation) c->d e Mix 3-Hexene-2,5-dione, Benzylamine, and AcOH in Ethanol f Reflux for 4h e->f g Workup and Extraction f->g h Purification (Column Chromatography) g->h

References

Application Notes and Protocols for the Synthesis of Nylon-6,6 from 1,4-Dicyano-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for the laboratory synthesis of Nylon-6,6, a widely used polyamide, starting from the precursor 1,4-dicyano-2-butene. The synthesis is a three-step process involving two distinct hydrogenation reactions followed by a polycondensation reaction. This protocol outlines the necessary reagents, conditions, and steps for each stage of the synthesis, tailored for a research laboratory setting.

Overall Synthesis Pathway

The conversion of this compound to Nylon-6,6 proceeds through the following key intermediates:

  • Step 1: Hydrogenation of this compound to Adiponitrile. The initial step involves the selective catalytic hydrogenation of the carbon-carbon double bond in the precursor to yield adiponitrile (1,4-dicyanobutane).

  • Step 2: Hydrogenation of Adiponitrile to Hexamethylenediamine. The nitrile groups of adiponitrile are then reduced to primary amine groups through catalytic hydrogenation to produce hexamethylenediamine (1,6-diaminohexane), a key monomer for nylon synthesis.

  • Step 3: Polycondensation to Nylon-6,6. Finally, hexamethylenediamine is reacted with an adipic acid derivative (adipoyl chloride for this protocol) in an interfacial polymerization reaction to form the final polymer, Nylon-6,6.

Synthesis_Workflow cluster_0 Step 1: Adiponitrile Synthesis cluster_1 Step 2: Hexamethylenediamine Synthesis cluster_2 Step 3: Nylon-6,6 Synthesis DCB This compound Reactor_1 Gas-Phase Reactor (300°C) DCB->Reactor_1 H2_1 H₂ Gas H2_1->Reactor_1 Catalyst_1 Pd Catalyst Catalyst_1->Reactor_1 ADN Adiponitrile Reactor_1->ADN Hydrogenation ADN_in Adiponitrile Reactor_2 High-Pressure Reactor (e.g., 80-100°C, 8 MPa) ADN_in->Reactor_2 H2_2 H₂ Gas H2_2->Reactor_2 Catalyst_2 Raney Ni or Co Catalyst Catalyst_2->Reactor_2 HMDA Hexamethylenediamine (HMDA) Reactor_2->HMDA Hydrogenation HMDA_aq Aqueous HMDA Solution (+ NaOH) Beaker Interfacial Polymerization (Beaker at RT) HMDA_aq->Beaker AC_org Adipoyl Chloride in Cyclohexane AC_org->Beaker Nylon Nylon-6,6 Polymer Beaker->Nylon Polycondensation

Caption: Experimental workflow for the three-step synthesis of Nylon-6,6.

Experimental Protocols

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Hydrogen gas is highly flammable; ensure all equipment is properly grounded and free of ignition sources.

  • This compound, adiponitrile, hexamethylenediamine, and adipoyl chloride are toxic and/or corrosive. Avoid inhalation, ingestion, and skin contact.

  • Sodium hydroxide is highly corrosive.

Protocol 1: Synthesis of Adiponitrile from this compound

This protocol is based on an industrial gas-phase hydrogenation process and is adapted for a laboratory setting.[1]

Materials:

  • This compound (mixture of cis/trans isomers)

  • Palladium (Pd) catalyst (e.g., Pd on alumina or carbon)

  • Hydrogen (H₂) gas, high purity

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Gas-phase tube furnace reactor system

  • Mass flow controllers for gas delivery

  • Condenser and collection flask cooled with a cold trap (e.g., dry ice/acetone)

  • Temperature controller for the furnace

Procedure:

  • Set up the tube furnace reactor with a packed bed of the palladium catalyst.

  • Purge the system with an inert gas to remove all oxygen.

  • Heat the reactor to the reaction temperature of 300°C under a continuous flow of inert gas.

  • Once the temperature is stable, switch the gas feed from inert gas to hydrogen gas at a controlled flow rate.

  • Introduce the this compound into a vaporizer connected to the reactor inlet. The vaporized reactant is then carried into the reactor by the hydrogen gas stream.

  • The reaction product, adiponitrile, will be in the gas phase as it exits the reactor. Pass the effluent gas stream through a condenser and a cold trap to liquefy and collect the product.

  • The reaction can be monitored by analyzing the collected liquid using Gas Chromatography (GC) to determine the conversion of the starting material and the selectivity to adiponitrile.

  • Upon completion, cool down the reactor under an inert gas flow before shutting down the system.

  • The collected crude adiponitrile can be purified by vacuum distillation.

ParameterValueReference
ReactantThis compound[1]
CatalystPalladium (Pd) based[1]
Reaction PhaseGas Phase[1]
Temperature300°C[1]
Expected Selectivity95-97%[1]
Protocol 2: Synthesis of Hexamethylenediamine (HMDA) from Adiponitrile

This protocol describes the liquid-phase hydrogenation of adiponitrile using a Raney Nickel or Cobalt catalyst in a batch reactor.

Materials:

  • Adiponitrile (ADN)

  • Raney Nickel (Raney Ni) or Raney Cobalt (Raney Co) catalyst, as a slurry in water

  • Hydrogen (H₂) gas, high pressure

  • (Optional) Hexamethylenediamine (HMDA) for seeding the reaction

  • Solvent (e.g., water or ethanol)

Equipment:

  • High-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature probe.

  • Heating mantle or oil bath

Procedure:

  • Catalyst Preparation: Determine the water content of the Raney catalyst slurry via thermogravimetric analysis (TGA) or by carefully drying a small sample. This is crucial for accurate catalyst loading.

  • Reactor Loading: To the autoclave, add the solvent, the calculated amount of Raney catalyst slurry, and adiponitrile. For improved yields, a small amount of HMDA can be added to the initial reactant mixture.

  • System Purge: Seal the reactor and purge the system multiple times with low-pressure hydrogen gas to remove air.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 8 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 80-100°C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a safe manner.

  • Product Isolation: Open the reactor and separate the catalyst from the product mixture by filtration. The catalyst should be kept wet to prevent spontaneous combustion in air.

  • Purification: The resulting solution contains HMDA. The product can be purified from the solvent and any byproducts by distillation.

Data Presentation: Effect of Reaction Conditions on HMDA Yield

The following data is adapted from studies on the hydrogenation of adiponitrile.

CatalystTemperature (°C)H₂ Pressure (MPa)ADN/Catalyst (wt ratio)ADN/HMDA (vol ratio)HMDA Yield (%)Reference
Raney Ni808150.290.5[2]
Raney Ni1008150.2100[2]
Raney Co808150.285-87[2]
Raney Co1008150.285-87[2]
Raney Ni808150.06>99[2]
Raney Co808150.06~97[2]
Protocol 3: Synthesis of Nylon-6,6 via Interfacial Polymerization

This is a classic and robust method for producing Nylon-6,6 on a laboratory scale. It utilizes the highly reactive adipoyl chloride instead of adipic acid.

Materials:

  • Hexamethylenediamine (HMDA)

  • Adipoyl chloride

  • Sodium hydroxide (NaOH)

  • Cyclohexane (or hexane)

  • Distilled water

Equipment:

  • Beakers (50 mL or 100 mL)

  • Glass rod or a copper wire hook

  • Forceps

  • Graduated cylinders

Procedure:

  • Prepare Solution A (Aqueous Phase): In a 50 mL beaker, prepare a 5% (w/v) aqueous solution of hexamethylenediamine. For every 10 mL of this solution, add 10 drops of a 20% (w/v) NaOH solution. The base neutralizes the HCl gas that is produced as a byproduct of the polymerization.

  • Prepare Solution B (Organic Phase): In a separate beaker, prepare a 5% (w/v) solution of adipoyl chloride in cyclohexane.

  • Interfacial Polymerization:

    • Take 10 mL of Solution A (the aqueous diamine solution) and place it in a clean beaker.

    • Carefully and slowly pour 10 mL of Solution B (the organic diacid chloride solution) down the side of the beaker onto the aqueous layer. Two immiscible layers will form, and a white film of Nylon-6,6 will instantly appear at the interface between the two layers.

  • Formation of Nylon Rope:

    • Using forceps or a bent copper wire hook, gently grasp the polymer film at the center of the interface.

    • Slowly and steadily pull the film upwards out of the beaker. A continuous rope of nylon should form as fresh monomers diffuse to the interface and react.

    • The nylon rope can be wound around a glass rod or a test tube. Continue pulling until one of the reactants is depleted.

  • Washing and Drying:

    • Wash the collected nylon rope thoroughly with water to remove any unreacted monomers, NaOH, and HCl. A wash with a 50% ethanol-water solution can also be performed before the final water rinse.

    • Lay the nylon rope on a paper towel and allow it to air dry completely.

  • Observation: Once dry, the physical properties of the synthesized nylon (e.g., strength, elasticity) can be examined.

References

Application Note and Protocol: Safe Handling and Storage of 1,4-Dicyano-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,4-Dicyano-2-butene (CAS No: 1119-85-3), also known as 3-Hexenedinitrile, is a versatile intermediate in organic synthesis.[1][2] It serves as a crucial building block for nitrogen-containing heterocycles, pyrrole derivatives, and functionalized polymers.[3] Its applications are prominent in the development of pharmaceuticals, agrochemicals, and materials with tailored electronic properties, such as those used in organic light-emitting diodes (OLEDs).[2][3] Given its high toxicity, adherence to strict safety protocols during handling and storage is paramount to ensure laboratory safety.

Chemical and Physical Properties

This compound is a beige to light brown crystalline solid.[1][4] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 1119-85-3[4]
Molecular Formula C6H6N2[4]
Molecular Weight 106.13 g/mol [4]
Appearance Beige to light brown crystalline solid[1][4]
Melting Point 74-79 °C[1][4]
Boiling Point 120 °C / 0.7 mmHg[1][4]
Solubility Soluble in methanol and other organic solvents; insoluble in water.[1][2]

Hazard Identification and Safety Precautions

Signal Word: Danger

This compound is classified as acutely toxic and an irritant. It is toxic if swallowed, in contact with skin, or if inhaled. It also causes serious skin and eye irritation.

Hazard Statements:

  • H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Measures:

  • Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the dispersion of dust.

  • A safety shower and eye bath must be readily accessible.

  • Avoid all contact with skin, eyes, and clothing.

  • Wash hands and face thoroughly after handling.

  • Store the compound in a locked, secure location.[2]

Protocols

Protocol for Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. The sequence of donning PPE should be followed to ensure maximum protection.

PPE_Workflow cluster_ppe PPE Donning Sequence lab_coat 1. Impervious Lab Coat goggles 2. Safety Goggles & Face Shield lab_coat->goggles gloves 3. Impervious Gloves goggles->gloves respirator 4. Dust Respirator (NIOSH-approved) gloves->respirator

Caption: Required Personal Protective Equipment (PPE) donning sequence.

Experimental Protocol: Handling and Weighing

This protocol outlines the steps for safely handling and weighing solid this compound.

Methodology:

  • Preparation: Ensure the chemical fume hood is clean, certified, and operating correctly. Decontaminate the work surface before and after use.

  • Don PPE: Put on all required PPE as specified in the diagram above (Protocol 3.1).

  • Retrieve Chemical: Retrieve the chemical container from its designated locked storage location.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of this compound to the weigh boat using a clean spatula. Avoid generating dust.

    • If a closed system is available, utilize it to minimize exposure.

  • Post-Weighing: Securely close the primary container immediately after dispensing.

  • Reaction Setup: Add the weighed compound to the reaction vessel within the fume hood.

  • Cleanup:

    • Wipe down the spatula and work surface with an appropriate solvent and cleaning agent.

    • Collect all contaminated materials (weigh boat, wipes, gloves) in a designated, sealed hazardous waste container.

  • Doff PPE: Remove PPE in the reverse order of donning, ensuring contaminated gloves are removed first without touching the skin.

  • Hygiene: Wash hands and face thoroughly with soap and water.

Handling_Workflow prep 1. Prepare Fume Hood ppe 2. Don Full PPE prep->ppe retrieve 3. Retrieve from Locked Storage ppe->retrieve weigh 4. Weigh Compound (Inside Hood) retrieve->weigh transfer 5. Transfer to Reaction weigh->transfer cleanup 6. Clean & Decontaminate Work Area transfer->cleanup dispose 7. Segregate Hazardous Waste cleanup->dispose wash 8. Doff PPE & Wash Hands dispose->wash

Caption: Standard workflow for handling this compound.

Protocol: Storage

Proper storage is critical to maintain the stability of this compound and ensure safety.

Methodology:

  • Ensure the container is tightly and securely sealed.

  • Label the container clearly with the chemical name, date received, and all relevant GHS hazard pictograms.

  • Place the primary container within a compatible, sealed, and labeled secondary container to prevent release in case of a leak.

  • Store the container in a designated, locked cabinet or refrigerator approved for chemical storage. The storage area must be cool, dark, dry, and well-ventilated.

  • Ensure the storage location is segregated from incompatible materials, particularly strong oxidizing agents.

Storage_Diagram cluster_conditions Key Storage Requirements main This compound Storage Conditions loc Cool, Dark, Dry Place main->loc vent Well-Ventilated Area main->vent container Tightly Closed Container main->container security Store Locked Up main->security incomp Away from Oxidizing Agents main->incomp

Caption: Mandatory conditions for the safe storage of the compound.

Protocol: Emergency and First Aid Procedures

Immediate and appropriate action is required in case of exposure or spills.

  • Inhalation: Move the victim to fresh air immediately. Keep the person at rest in a position comfortable for breathing. Call a POISON CENTER or physician without delay.

  • Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. Call a POISON CENTER or physician.

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so and continue rinsing. If eye irritation persists, seek medical attention.

  • Ingestion: Immediately call a POISON CENTER or physician. Rinse the mouth with water. Do NOT induce vomiting.[5][6]

  • Spills: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully collect the material into a sealed, labeled hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.

Protocol: Waste Disposal

All waste containing this compound is considered hazardous.

  • Segregation: Do not mix waste with other chemical waste streams.

  • Collection: Collect all contaminated materials, including disposable labware, gloves, absorbent materials, and surplus chemicals, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal: The waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or with regular laboratory trash.

References

Application Notes for the Analytical Characterization of 1,4-Dicyano-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: AN-DCB-2025 Revision: 1.0 Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dicyano-2-butene (CAS No. 1119-85-3) is a pivotal intermediate in organic and medicinal chemistry, serving as a precursor for valuable compounds such as hexamethylenediamine, a key monomer in the production of nylon.[1] Its bifunctional nature, containing both a central carbon-carbon double bond and terminal nitrile groups, makes it a versatile building block for synthesizing nitrogen-containing heterocycles and functionalized polymers.[1] Accurate characterization of its identity, purity, and isomeric form (cis/trans) is critical for ensuring the reliability of synthetic outcomes and the quality of downstream products.

These application notes provide detailed protocols and data for the analytical characterization of this compound using a suite of standard instrumental techniques, including spectroscopy and chromatography.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and functional group identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the proton environment, including the chemical shifts of the methylene and olefinic protons, which can be used to determine isomeric purity. ¹³C NMR identifies the number and type of carbon atoms in the molecule.

Quantitative Data: ¹H and ¹³C NMR

The following table summarizes typical chemical shift ranges for this compound, primarily the trans-isomer, in a deuterated solvent like CDCl₃.

NucleusAtom DescriptionTypical Chemical Shift (δ, ppm)
¹H Methylene protons (-CH₂)~3.2 - 3.4
Olefinic protons (=CH-)~5.7 - 5.9
¹³C Methylene carbons (-CH₂)~20 - 25
Olefinic carbons (=CH-)~120 - 125
Nitrile carbons (-C≡N)~115 - 120

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference both spectra to the TMS signal.

NMR_Workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Add TMS & Transfer to NMR Tube B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Reference to TMS G->H I Integration & Analysis H->I J Final Report I->J Structural Confirmation

A streamlined workflow for NMR sample analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The spectrum will prominently feature absorption bands corresponding to the nitrile (-C≡N), alkene (C=C), and C-H bonds. This method is excellent for quick identity confirmation.

Quantitative Data: Characteristic FTIR Absorption Bands

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
Nitrile (-C≡N)Stretch2240 - 2260Medium, Sharp
Alkene (C=C)Stretch1650 - 1680Medium to Weak
Vinylic C-H (=C-H)Stretch3020 - 3100Medium
Aliphatic C-H (-CH₂)Stretch2850 - 2960Medium
Vinylic C-H (=C-H)Bend (out-of-plane)960 - 980 (trans)Strong

Note: The strong band around 965 cm⁻¹ is highly characteristic of a trans-disubstituted alkene.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

  • Sample Preparation:

    • Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan to record the spectrum of the atmospheric components.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to yield the final absorbance or transmittance spectrum. Identify the characteristic peaks and compare them with reference data.

FTIR_Workflow FTIR Analysis Workflow (KBr) A Grind Sample (1-2 mg) with KBr (100-200 mg) B Press Mixture into a Pellet A->B D Acquire Sample Spectrum B->D C Acquire Background Spectrum (Air) E Process Data (Background Subtraction) C->E D->E F Identify Characteristic Functional Groups E->F

Key steps for FTIR analysis using the KBr pellet method.
Mass Spectrometry (MS)

Application Note: Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Using an electron ionization (EI) source, the molecule will fragment in a characteristic manner, which can be used for identification and confirmation. The molecular ion peak confirms the compound's molecular formula (C₆H₆N₂).

Quantitative Data: EI-MS Fragmentation

m/z (Mass/Charge)Proposed Fragment IdentityRelative Intensity
106[M]⁺ (Molecular Ion)~20%
79[M - HCN]⁺~18%
66[C₅H₆]⁺100% (Base Peak)
52[C₄H₄]⁺~15%
39[C₃H₃]⁺~27%

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions (Example):

    • Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reversed-phase HPLC is a versatile method for determining the purity of this compound. The compound has moderate polarity, making it well-suited for separation on a C18 column with a mobile phase of water and an organic modifier like acetonitrile or methanol. This technique can effectively separate the target compound from more polar or less polar impurities.

Quantitative Data: Example HPLC Method

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30°C
Expected Retention Time 3 - 5 minutes

Note: Retention time is highly dependent on the exact conditions and system configuration.

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of HPLC-grade acetonitrile and water. Degas the solution using sonication or vacuum filtration.

  • Sample Preparation: Prepare a stock solution by dissolving 10 mg of this compound in 10 mL of the mobile phase. Further dilute this solution to a working concentration of approximately 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a UV-Vis detector, pump, column oven, and autosampler.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis: Inject 10-20 µL of the prepared sample.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep Preparation cluster_run Analysis cluster_analysis Data Analysis A Prepare & Degas Mobile Phase B Prepare Sample (0.1 mg/mL) C Filter Sample (0.45 µm) B->C E Inject Sample C->E D Equilibrate HPLC System & Column D->E F Acquire Chromatogram E->F G Integrate Peaks F->G H Calculate Area % Purity G->H I Final Result H->I Purity Report

General workflow for HPLC purity determination.

Synthetic Context and Relationships

This compound is typically synthesized from butene derivatives. Understanding this relationship is useful for anticipating potential impurities. For instance, incomplete reaction of dichlorobutene precursors could be a source of impurities.

Synthesis_Context Synthetic Context of this compound A 1,3-Butadiene B 1,4-Dichloro-2-butene (cis/trans mixture) A->B + Cl₂ (Halogenation) C This compound B->C + NaCN / KCN (Cyanation) D Hexamethylenediamine C->D Reduction (Hydrogenation) E Polymers (e.g., Nylon) D->E Polycondensation

Key synthetic pathway involving this compound.

References

Troubleshooting & Optimization

Technical Support Center: 1,4-Dicyano-2-butene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-dicyano-2-butene. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve experimental outcomes. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: The most prevalent methods start with either 1,4-dihalo-2-butenes (such as 1,4-dichloro-2-butene) or 2-butene-1,4-diol.[1] The halogenation of 1,3-butadiene produces a mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene, both of which can be used as starting materials.[2]

Q2: Why is the choice of catalyst critical for the synthesis?

A2: The catalyst is crucial for reaction efficiency and yield. In the cyanation of dichlorobutenes, cuprous halides (like cuprous chloride or bromide) are effective catalysts.[2] For the reaction involving 2-butene-1,4-diol and hydrogen cyanide, the choice of catalyst is also critically dependent for the success of the reaction, with cuprous bromide showing remarkably higher yields than cuprous chloride.[1]

Q3: What is the role of the solvent in the reaction?

A3: The solvent plays a significant role in dissolving reactants and the catalyst, thereby influencing the reaction rate and yield. Organic nitriles that are liquid at the reaction temperature, such as acetonitrile, propionitrile, and n-butyronitrile, are particularly effective as they can dissolve the cuprous halide catalyst.[1][2] It is important to use solvents free from aliphatic unsaturation to avoid side reactions like polymerization.[2]

Q4: Can I use a mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene as a starting material?

A4: Yes, a key advantage of using a cuprous halide catalyst is its ability to effectively convert both 1,4-dichloro-2-butene and 3,4-dichloro-1-butene to this compound.[1][2] The reaction with 3,4-dichloro-1-butene proceeds through an allylic rearrangement to yield the same product.[1]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution
Inefficient Catalyst Ensure the use of an effective catalyst system. For the cyanation of dichlorobutenes, a cuprous halide (CuCl, CuBr) dissolved in an organic nitrile solvent is recommended.[2] If starting from 2-butene-1,4-diol, cuprous bromide is reported to be more effective than cuprous chloride.[1]
Side Reactions Side reactions like dehydrohalogenation can produce byproducts such as cyanoprene, lowering the yield.[1] Using a non-aqueous, non-alkaline reaction medium can mitigate these side reactions.[3] If using hydrogen cyanide, the byproduct hydrogen chloride can cause undesirable reactions; adding a hydrogen chloride acceptor like calcium carbonate can prevent this.[1][3]
Poor Phase Mixing If using a two-phase system (e.g., aqueous cyanide and organic dihalobutene), the reaction can be slow. Employing a phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can transport the cyanide anion to the organic phase, increasing reaction rates and yields.[1]
Suboptimal Solvent The solvent must effectively dissolve the catalyst. Organic nitriles like acetonitrile or n-butyronitrile are recommended.[2] Ensure the solvent is free of aliphatic unsaturation to prevent polymerization.[2]

Problem 2: Formation of Impurities and Byproducts

Potential Cause Suggested Solution
Dehydrohalogenation This is often caused by alkaline conditions.[3] Avoid using alkaline alcoholic reaction media. The reaction of dichlorobutenes with hydrogen cyanide in the presence of a hydrogen chloride acceptor is an effective alternative.[3]
Polymerization Unsaturated impurities in the solvent or starting materials can lead to polymerization.[2] Use pure, saturated organic nitrile solvents.
Unreacted Starting Material Incomplete conversion can result from insufficient reaction time, low temperature, or catalyst deactivation. Monitor the reaction progress using techniques like GC or TLC. Consider increasing reaction time or temperature moderately. Ensure the catalyst is active and used in the correct proportion.

Quantitative Data Presentation

Table 1: Comparison of Catalysts and Conditions in this compound Synthesis

Starting MaterialCyanide SourceCatalystSolventYield (%)Reference
1,4-dichloro-2-buteneSodium CyanideCuprous ChlorideAcetonitrile83%[2]
1,4-dichloro-2-buteneSodium CyanideCuprous Bromiden-Butyronitrile77.5%[2]
1,4-dichloro-2-buteneSodium CyanideCopper SulfateAcetonitrile93%[4]
1,4-dichloro-2-buteneSodium CyanideNoneAcetonitrile81%[4]
2-butene-1,4-diolHydrogen CyanideCuprous BromideNot specifiedHigh[1]
2-butene-1,4-diolHydrogen CyanideCuprous ChlorideNot specifiedLow[1]

Experimental Protocols

Protocol 1: Synthesis via Cyanation of 1,4-Dichloro-2-butene

This protocol is based on a well-established method using a cuprous halide catalyst.[2]

Materials:

  • 1,4-dichloro-2-butene (or a mixture with 3,4-dichloro-1-butene)

  • Sodium Cyanide (NaCN), 96% purity

  • Cuprous Chloride (CuCl)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard laboratory glassware for reflux and distillation

  • Heating and stirring apparatus

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, prepare a solution of cuprous chloride in acetonitrile.

  • Addition of Cyanide: Add sodium cyanide to the acetonitrile solution and stir to create a suspension.

  • Addition of Dichlorobutene: Slowly add 1,4-dichloro-2-butene to the reaction mixture while maintaining a controlled temperature (e.g., reflux temperature of the mixture, around 87-89°C).

  • Reaction: Continue stirring and heating the mixture for an extended period (e.g., 22.5 hours) to ensure the reaction goes to completion.

  • Workup:

    • After cooling, filter the reaction mixture to remove inorganic salts (NaCl and excess NaCN).

    • Wash the salts with additional acetonitrile to recover any adsorbed product.

    • Combine the filtrate and washings.

  • Isolation:

    • Remove the acetonitrile solvent by distillation.

    • Distill the remaining residual oil under reduced pressure (e.g., 1 mm Hg).

  • Purification: The fraction boiling at approximately 132-135°C at 1 mm Hg is collected as pure this compound, which solidifies upon cooling (M.P. 75-77°C).

Visualizations

G cluster_start Starting Materials cluster_reaction Synthesis cluster_reagents Reagents & Conditions cluster_product Product & Purification start1 1,3-Butadiene start2 1,4-Dichloro-2-butene (and isomer) start1->start2 Halogenation reaction Cyanation Reaction start2->reaction product Crude Product reaction->product reagent1 NaCN or HCN reagent1->reaction reagent2 Catalyst (e.g., Cuprous Halide) reagent2->reaction reagent3 Solvent (e.g., Acetonitrile) reagent3->reaction purification Filtration & Distillation product->purification final_product Pure this compound purification->final_product G start Low Yield or High Impurity? q1 Check Reaction Conditions start->q1 q2 Analyze Byproducts (GC-MS, NMR) start->q2 a1 Is Catalyst System Optimal? (e.g., Cu(I) Halide) q1->a1 a2 Is Solvent Appropriate? (e.g., Anhydrous MeCN) q1->a2 a3 Dehydrohalogenation Products Detected? q2->a3 a1->a2 Yes sol1 Switch to Recommended Catalyst (e.g., CuBr) a1->sol1 No sol2 Use Dry, Aprotic, Unsaturated-Free Solvent a2->sol2 No end Yield Improved a2->end Yes sol3 Avoid Alkaline Conditions; Use HCl Acceptor if needed a3->sol3 Yes sol1->end sol2->end sol3->end

References

Side reactions in the synthesis of 1,4-Dicyano-2-butene from dichlorobutenes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,4-Dicyano-2-butene

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for the synthesis of this compound?

A1: The synthesis of this compound is commonly achieved through the reaction of dichlorobutenes with a cyanide source. Both 1,4-dichloro-2-butene and 3,4-dichloro-1-butene can be utilized as starting materials.[1] Due to an allylic rearrangement during the reaction, both isomers yield the same desired product, this compound.[1] The chlorination of 1,3-butadiene often produces a mixture of these two isomers, which can be used directly in the synthesis.[2]

Q2: What are the most common side reactions observed during this synthesis?

A2: The primary side reaction of concern is dehydrohalogenation, which is particularly prevalent in alkaline conditions and leads to the formation of byproducts such as cyanoprene, resulting in reduced yields.[1][3] When hydrogen cyanide is used as the cyanide source, the formation of hydrogen chloride (HCl) as a byproduct can instigate other undesirable side reactions.[1] Additionally, the use of unsaturated aliphatic nitriles as a reaction medium can lead to polymerization.[2]

Q3: How can I minimize the formation of side products?

A3: To minimize side reactions, it is crucial to control the reaction conditions carefully. The use of a substantially anhydrous reaction medium is highly recommended.[2] If using hydrogen cyanide, the addition of a hydrogen chloride acceptor, such as calcium carbonate, is effective in neutralizing the HCl byproduct.[3] Employing a suitable catalyst and solvent system, such as a cuprous halide in an organic nitrile, can also enhance the selectivity towards the desired product.[2]

Q4: What is the role of the cuprous halide catalyst?

A4: A cuprous halide catalyst, such as cuprous chloride, bromide, or iodide, is essential for an efficient reaction, particularly when using 3,4-dichloro-1-butene or a mixture of dichlorobutene isomers.[2] The catalyst facilitates the displacement of the chloride ions by the cyanide ions. While cuprous cyanide can also be used, it is generally less effective for the conversion of 3,4-dichloro-1-butene.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Inefficient conversion of starting materials.- Prominent side reactions (e.g., dehydrohalogenation).- Inactive or insufficient catalyst.- Presence of water in the reaction mixture.- Ensure the use of an effective catalyst like a cuprous halide, especially with 3,4-dichloro-1-butene.[2]- Maintain a substantially anhydrous reaction environment.[2]- If using hydrogen cyanide, add a hydrogen chloride acceptor.[3]- Optimize the molar ratio of cyanide source and catalyst to dichlorobutene.[2]
Formation of Polymeric Byproducts - Use of an inappropriate reaction medium.- Employ a saturated aliphatic nitrile (e.g., acetonitrile, propionitrile) as the solvent. Avoid using unsaturated nitriles as the initial reaction medium.[2]
Reaction Fails to Initiate or Proceeds Slowly - Low reaction temperature.- Ineffective catalyst for the specific isomer used (e.g., cuprous cyanide with 3,4-dichloro-1-butene).[2]- Insufficient catalyst concentration.- Carry out the reaction at a temperature between approximately 50°C and the boiling point of the solvent.[2][3]- Use a versatile catalyst like cuprous chloride or bromide.[2]- Ensure an adequate molar ratio of the catalyst is used (e.g., 0.06 to 0.2 moles of cuprous halide per mole of dichlorobutene).[2]
Isolation of Impure Product - Incomplete removal of inorganic salts.- Co-distillation with the solvent or high-boiling point impurities.- After the reaction, filter or centrifuge the mixture to remove insoluble inorganic salts.- Purify the product by distillation under reduced pressure to separate it from the solvent and other organic impurities.[2][3]

Quantitative Data Summary

The following tables summarize yields and reaction parameters from various documented syntheses.

Starting Material Cyanide Source Catalyst Solvent Yield (%) Reference
1,4-dichloro-2-buteneSodium CyanideCuprous CyanideAcetonitrile83[2]
3,4-dichloro-1-buteneSodium CyanideCuprous ChlorideAcetonitrile77.5[2]
DichlorobuteneSodium Cyanide--60.2[2]
DichlorobuteneSodium Cyanide--66.3 (based on reacted material)[2]
Parameter Recommended Range Reference
Moles of Alkali Cyanide per mole of Dichlorobutene2 - 2.5[2]
Moles of Cuprous Halide per mole of Dichlorobutene0.06 - 0.2[2]
Reaction Temperature50°C to boiling point of solvent[2][3]

Experimental Protocols

Protocol 1: Synthesis from 1,4-Dichloro-2-butene using Sodium Cyanide and Cuprous Cyanide

This protocol is adapted from a patented procedure.[2]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and addition funnel, suspend 51 parts of 96% sodium cyanide and a catalytic amount of cuprous cyanide in 78 parts of acetonitrile.

  • Addition of Dichlorobutene: Heat the suspension to reflux.

  • Reaction: The reaction proceeds to yield this compound.

  • Workup and Isolation: After the reaction is complete, cool the mixture and filter to remove inorganic salts. The filtrate is then subjected to distillation under reduced pressure to isolate the pure this compound. An expected yield of approximately 83% can be achieved.

Protocol 2: Synthesis from 3,4-Dichloro-1-butene using Sodium Cyanide and Cuprous Chloride

This protocol is adapted from a patented procedure.[2]

  • Reaction Setup: In a suitable reaction vessel, charge sodium cyanide, cuprous chloride, and acetonitrile.

  • Addition of Dichlorobutene: Heat the mixture to the refluxing temperature (approximately 87-89°C). Add 3,4-dichloro-1-butene to the stirred mixture over a period of time.

  • Reaction: Continue stirring and heating for several hours (e.g., 22.5 hours) after the addition is complete.

  • Workup and Isolation: Isolate the product as described in Protocol 1. A yield of approximately 77.5% can be expected.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents 1,4-dichloro-2-butene 1,4-dichloro-2-butene Main_Reaction Cyanation 1,4-dichloro-2-butene->Main_Reaction SN2 3,4-dichloro-1-butene 3,4-dichloro-1-butene Allylic_Rearrangement Allylic_Rearrangement 3,4-dichloro-1-butene->Allylic_Rearrangement SN2' NaCN or HCN NaCN or HCN NaCN or HCN->Main_Reaction CuX (Catalyst) CuX (Catalyst) CuX (Catalyst)->Main_Reaction Product This compound Main_Reaction->Product Allylic_Rearrangement->Main_Reaction

Caption: Main reaction pathways for the synthesis of this compound.

Side_Reactions Dichlorobutene Dichlorobutene Dehydrohalogenation Dehydrohalogenation Dichlorobutene->Dehydrohalogenation Alkaline Conditions Cyanoprene Cyanoprene Dehydrohalogenation->Cyanoprene HCN HCN Reaction_with_Dichlorobutene Reaction_with_Dichlorobutene HCN->Reaction_with_Dichlorobutene HCl_Byproduct HCl_Byproduct Reaction_with_Dichlorobutene->HCl_Byproduct Undesirable_Side_Reactions Undesirable_Side_Reactions HCl_Byproduct->Undesirable_Side_Reactions Unsaturated_Nitrile_Solvent Unsaturated_Nitrile_Solvent Polymerization Polymerization Unsaturated_Nitrile_Solvent->Polymerization Reaction Conditions Polymeric_Byproducts Polymeric_Byproducts Polymerization->Polymeric_Byproducts Troubleshooting_Workflow Start Low Yield or Impure Product Check_Side_Products Analyze for side products (e.g., Cyanoprene) Start->Check_Side_Products Check_Conditions Review Reaction Conditions Check_Side_Products->Check_Conditions Other/Unknown byproducts Control_pH Control pH (e.g., HCl acceptor) Check_Side_Products->Control_pH Dehydrohalogenation or HCl related issues Optimize_Catalyst Optimize Catalyst System Check_Conditions->Optimize_Catalyst Inefficient Conversion Purify_Reagents Ensure Anhydrous Conditions Check_Conditions->Purify_Reagents Suspect Contamination Adjust_Temp Adjust Temperature/Time Check_Conditions->Adjust_Temp Slow or Incomplete Reaction Successful_Synthesis Successful Synthesis Optimize_Catalyst->Successful_Synthesis Control_pH->Successful_Synthesis Purify_Reagents->Successful_Synthesis Adjust_Temp->Successful_Synthesis

References

Technical Support Center: Purification of 1,4-Dicyano-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4-Dicyano-2-butene, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: The impurities in crude this compound are largely dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 1,4-dichloro-2-butene, 3,4-dichloro-1-butene, or 2-butene-1,4-diol.

  • Catalyst Residues: Including cuprous salts (e.g., cuprous bromide, cuprous chloride) or phase-transfer catalysts (e.g., quaternary ammonium salts).[1]

  • Byproducts:

    • Cyanoprene: Formed through dehydrohalogenation side reactions.[1][2]

    • Hydrolysis Products: Amides or carboxylic acids can form if water is present, especially under acidic or basic conditions.[3][4][5][6][7]

    • Polymeric materials: Undesired polymerization of reactants or products can occur.[8]

  • Residual Solvents: Organic solvents used during the synthesis or workup, such as acetonitrile or chloroform.

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective purification methods for this compound are:

  • Vacuum Distillation: This is a preferred method for separating the product from non-volatile impurities like catalyst residues and polymeric materials. Due to the relatively high boiling point of this compound, distillation is performed under reduced pressure to prevent thermal decomposition.[9][10]

  • Recrystallization: This technique is effective for removing soluble impurities and achieving high purity. The choice of solvent is critical for successful recrystallization.

  • Washing/Extraction: Washing the crude product with dilute acid can help remove basic impurities and catalyst residues.[2] This is often followed by washing with water to remove any remaining salts.

Q3: What is the appearance and melting point of pure this compound?

A3: Pure this compound typically appears as a beige to light brown or white to almost white crystalline solid.[11][12] Its melting point is in the range of 74-79 °C.[11][12]

Troubleshooting Guides

Vacuum Distillation Issues
Problem Possible Cause Troubleshooting Solution
Low Yield of Distilled Product - Decomposition at high temperatures: The distillation temperature is too high, causing the product to degrade.- Lower the distillation pressure to reduce the boiling point. - Ensure the heating mantle is not set excessively high.
- Incomplete transfer of vapor: Bumping or splashing of the crude material into the condenser.- Use a magnetic stirrer or boiling chips for smooth boiling. - Ensure a gradual and steady heating rate.
Product is Contaminated with Low-Boiling Impurities - Inefficient fractional distillation: The column does not have enough theoretical plates to separate components with close boiling points.- Use a more efficient distillation column, such as a packed column or a longer Vigreux column. - Increase the reflux ratio to improve separation.[13]
Product is Dark in Color - Co-distillation of colored impurities: Some colored impurities may have similar boiling points to the product.- If the colored impurity is non-volatile, careful distillation should leave it in the flask. - Consider a pre-treatment step, such as washing with a suitable solvent or using activated carbon, before distillation.
Recrystallization Issues
Problem Possible Cause Troubleshooting Solution
Product Does Not Crystallize - Solvent is too good at room temperature: The product is too soluble in the chosen solvent even at lower temperatures.- Try a different solvent or a solvent mixture where the product has high solubility at high temperatures and low solubility at low temperatures.[14] - Concentrate the solution by evaporating some of the solvent.
- Supersaturation has not been reached: The solution is not concentrated enough for crystals to form.- Slowly cool the solution to induce crystallization. If that fails, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Oiling Out Instead of Crystallizing - The solution is cooling too quickly: The product comes out of solution as a liquid instead of forming crystals.- Allow the solution to cool more slowly. Insulate the flask to slow down the cooling rate. - Re-heat the solution to dissolve the oil and then cool it down more gradually.
Low Recovery of Crystalline Product - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.- Evaporate some of the solvent and cool the solution again to recover more product. - Cool the solution in an ice bath to further decrease the solubility of the product.
Crystals are Colored - Colored impurities are trapped in the crystal lattice: The impurity has similar properties to the product and co-crystallizes.- Perform a second recrystallization. - Consider treating the solution with activated carbon before crystallization to adsorb colored impurities.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₆N₂[11]
Molecular Weight 106.13 g/mol [11]
Melting Point 74-79 °C[11][12]
Boiling Point 120 °C at 0.7 mmHg[11]
Appearance Beige to light brown or white to almost white crystalline solid[11][12]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation:

    • Ensure the crude this compound is free from volatile solvents by rotary evaporation.

    • Set up a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Distillation:

    • Add the crude material and a magnetic stir bar to the distillation flask.

    • Slowly apply vacuum to the system, aiming for a pressure of around 0.7 mmHg.

    • Gradually heat the distillation flask using a heating mantle while stirring.

    • Collect the fraction that distills at approximately 120 °C.[11]

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • The solidified distillate in the receiving flask is the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Choose a solvent or a solvent mixture in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Methanol is a potential solvent for recrystallization.[12] A mixture of solvents like ethanol-water or ethyl acetate-hexane can also be tested.[14]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Stir and gently heat the mixture.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

    • Perform a hot filtration to remove the activated carbon.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven.

Mandatory Visualization

Purification_Workflow cluster_distillation Vacuum Distillation crude_dist Crude Product setup_dist Setup Vacuum Distillation Apparatus crude_dist->setup_dist distill Distill under Reduced Pressure setup_dist->distill collect_dist Collect Pure Fraction distill->collect_dist pure_dist Purified this compound collect_dist->pure_dist

Caption: Workflow for the purification of this compound by vacuum distillation.

Recrystallization_Workflow cluster_recrystallization Recrystallization crude_recryst Crude Product dissolve Dissolve in Hot Solvent crude_recryst->dissolve decolorize Decolorize (Optional) dissolve->decolorize crystallize Cool to Crystallize decolorize->crystallize filtrate Filter and Wash crystallize->filtrate dry Dry Crystals filtrate->dry pure_recryst Purified this compound dry->pure_recryst

Caption: General workflow for the purification of this compound by recrystallization.

References

1,4-Dicyano-2-butene stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,4-Dicyano-2-butene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical compound with the formula C₆H₆N₂. It is a versatile intermediate in organic synthesis, primarily used as a precursor for producing adiponitrile, a key component in the manufacture of nylon.[1] Additionally, it serves as a building block for various nitrogen-containing heterocycles and is utilized in the development of functional polymers.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain its integrity, this compound should be stored in a cool, dark, and well-ventilated place.[2] The container should be tightly sealed to prevent exposure to moisture and air.[2][3] It is also crucial to store it away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, to prevent potentially vigorous reactions.[2]

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively documented, its allylic structure suggests potential sensitivity to UV light. Allylic compounds can be susceptible to free-radical chain reactions initiated by light. Therefore, it is best practice to store it in amber or opaque containers to minimize light exposure.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to exothermic reactions and degradation of the compound. It is also advisable to avoid contact with moisture, as this can initiate hydrolysis of the nitrile groups.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected Polymerization of the Compound

Symptoms:

  • The appearance of a viscous liquid or solid precipitate in the reaction mixture.

  • Difficulty in stirring the reaction.

  • Lower than expected yield of the desired product.

Possible Causes:

  • Presence of Impurities: Acidic or basic impurities can catalyze polymerization.

  • Elevated Temperatures: Higher reaction temperatures can promote thermal polymerization.

  • Exposure to Air/Oxygen: Oxygen can initiate free-radical polymerization.[4]

Troubleshooting Steps:

  • Purify the Reagent: Ensure the this compound is of high purity. If necessary, recrystallize or distill the compound before use.

  • Control Reaction Temperature: Maintain the recommended reaction temperature and avoid localized overheating.

  • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[4]

  • Add a Polymerization Inhibitor: For reactions prone to polymerization, consider adding a suitable inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), in a small, controlled amount.

Issue 2: Low Yield in Nucleophilic Substitution Reactions

Symptoms:

  • The yield of the desired substitution product is significantly lower than anticipated.

  • Formation of multiple side products observed by TLC or GC-MS analysis.

Possible Causes:

  • Side Reactions: The presence of two reactive sites (the double bond and the cyano groups) can lead to side reactions.

  • Poor Solubility: The compound may not be fully dissolved in the reaction solvent, limiting its reactivity.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents may solvate the nucleophile, reducing its reactivity.[5]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of the reactants.

  • Solvent Selection: Consider using a polar aprotic solvent (e.g., DMSO, DMF, acetonitrile) to enhance the nucleophilicity of the reacting species.[5][6]

  • Protecting Groups: If side reactions at the double bond are a concern, consider a protection-deprotection strategy.

Stability and Degradation

The stability of this compound can be compromised by several factors, leading to its degradation. Understanding these pathways is crucial for handling and using the compound effectively.

Potential Degradation Pathways

This compound can degrade through several mechanisms, including hydrolysis, thermal decomposition, and photodegradation.

  • Hydrolysis: The nitrile groups are susceptible to hydrolysis under both acidic and basic conditions, which can proceed in a stepwise manner to first form the corresponding amides and then the carboxylic acids. The presence of moisture can facilitate this process.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition. While the exact decomposition products are not well-documented in the provided search results, thermal stress can lead to polymerization or fragmentation of the molecule.

  • Photodegradation: The allylic C-H bonds in this compound are potential sites for radical abstraction, which can be initiated by UV light. This can lead to a cascade of radical reactions, including polymerization and oxidation if oxygen is present.

Diagram: Potential Degradation Pathways of this compound

Potential Degradation Pathways of this compound DCB This compound Hydrolysis Hydrolysis (Acidic or Basic Conditions) DCB->Hydrolysis Thermal Thermal Stress DCB->Thermal Photo Photodegradation (UV Light) DCB->Photo Amide Intermediate Amide Hydrolysis->Amide Step 1 Polymer Polymerization Products Thermal->Polymer Fragments Fragmentation Products Thermal->Fragments Radicals Radical Intermediates Photo->Radicals CarboxylicAcid Dicarboxylic Acid Amide->CarboxylicAcid Step 2 Radicals->Polymer Oxidation Oxidation Products (in presence of O2) Radicals->Oxidation

Caption: Potential degradation pathways for this compound.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is limited in publicly available literature, the following table provides a template with hypothetical data to illustrate the expected trends under different conditions. Researchers are encouraged to perform their own stability studies to obtain precise data for their specific experimental setups.

ConditionParameterValue (Hypothetical)Notes
Thermal Stability Decomposition Temperature> 150 °CPolymerization may occur at lower temperatures.
Half-life at 100 °C48 hoursIn an inert atmosphere.
Hydrolytic Stability Half-life at pH 4 (25 °C)> 30 days
Half-life at pH 7 (25 °C)~15 days
Half-life at pH 10 (25 °C)~2 daysDegradation is significantly faster under basic conditions.
Photostability Half-life under UV (254 nm)8 hoursIn a quartz cuvette, dissolved in acetonitrile.

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol for Accelerated Stability Testing

This protocol provides a general framework for assessing the stability of this compound under accelerated conditions.

Objective: To determine the degradation rate of this compound under elevated temperature and humidity.

Materials:

  • This compound

  • Vials with inert caps

  • Environmental chamber capable of controlling temperature and humidity

  • HPLC or GC system for quantification

  • Appropriate solvents for sample preparation

Methodology:

  • Sample Preparation: Accurately weigh a known amount of this compound into several vials.

  • Stress Conditions: Place the vials in an environmental chamber set to the desired accelerated conditions (e.g., 50°C/75% RH, 60°C/75% RH, 70°C/75% RH).

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 16, 24, 48 hours), remove a vial from each condition.

  • Sample Analysis:

    • Dissolve the contents of the vial in a suitable solvent to a known concentration.

    • Analyze the sample using a validated HPLC or GC method to quantify the remaining amount of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation rate constant (k) from the slope of the line. Use the Arrhenius equation to extrapolate the degradation rate at ambient conditions.

Diagram: Experimental Workflow for Accelerated Stability Testing

Workflow for Accelerated Stability Testing start Start prep Prepare Samples of This compound start->prep stress Expose to Accelerated Conditions (Temp, Humidity) prep->stress sample Sample at Predetermined Time Points stress->sample analyze Quantify Remaining Compound (HPLC or GC) sample->analyze data Analyze Data (Degradation Rate, Arrhenius Plot) analyze->data end End data->end

Caption: A logical workflow for accelerated stability testing.

References

Technical Support Center: Safe Disposal of 1,4-Dicyano-2-butene Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, disposal procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with 1,4-Dicyano-2-butene.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a toxic and hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[1] It also causes serious skin and eye irritation.[1] Due to its chemical structure (a dinitrile), it is prudent to handle it with extreme caution, assuming it can release cyanide under certain conditions, such as exposure to strong acids.

Q2: What immediate first aid measures should be taken in case of exposure?

A2: In case of any exposure, immediate medical attention is required.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[1]

  • Skin Contact: Remove all contaminated clothing immediately. Gently wash the affected area with plenty of soap and water. Call a poison center or doctor.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical advice if irritation persists.[1]

  • Ingestion: Rinse the mouth and call a poison center or doctor immediately. Do not induce vomiting.[1][2]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound waste?

A3: A comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE. At a minimum, Level C protection should be considered.[3][4]

Body Part PPE Recommendation Material/Standard
Hands Double-gloving with chemical-resistant gloves.Outer: Viton™ or Butyl rubber. Inner: Nitrile rubber.[5]
Eyes Chemical splash goggles or a face shield with safety glasses.Must conform to ANSI Z87.1 or EN166 standards.[5][6]
Body Chemical-resistant apron over a lab coat. For larger quantities, a hooded chemical-splash suit is recommended.[3][4]Flame-resistant and chemically inert material.
Respiratory All handling of waste should occur inside a certified chemical fume hood.[5] If there is a risk of aerosol generation outside a fume hood, a full-face respirator with appropriate cartridges for organic vapors and nitriles should be used.[4]NIOSH-approved respirator.[4]
Feet Closed-toe, chemical-resistant shoes.Steel-toe safety footwear is recommended in areas with physical hazards.[7]

Q4: Can I dispose of this compound waste down the drain?

A4: Absolutely not. This compound and its waste products must not be disposed of down the drain or with regular garbage.[8] This compound is harmful to aquatic life and can damage wastewater treatment systems. All waste must be collected in designated, properly labeled hazardous waste containers for disposal by your institution's Environmental Health and Safety (EHS) office.[5]

Q5: What is the recommended in-lab method for neutralizing small quantities of this compound waste?

A5: The recommended method for neutralizing nitrile compounds is alkaline hydrolysis.[9][10] This process converts the toxic nitrile groups into a carboxylate salt and ammonia.[9][10] This procedure should only be performed by trained personnel in a controlled laboratory setting, inside a chemical fume hood.

Experimental Protocol: Alkaline Hydrolysis of this compound Waste

This protocol details a standard procedure for the chemical neutralization of small quantities of this compound waste.

Objective: To hydrolyze this compound into less toxic carboxylate salts.

Materials:

  • This compound waste (in a suitable solvent like ethanol or water).

  • Sodium hydroxide (NaOH) solution, 10-15% (w/v).

  • Large beaker or flask (at least 5 times the volume of the waste solution).

  • Stir plate and magnetic stir bar.

  • pH meter or pH strips.

  • Appropriate PPE (see table above).

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure a safety shower and eyewash station are accessible.[5] Place the reaction beaker in a secondary container (e.g., a plastic tub) to contain any potential spills.

  • Dilution: If the waste is concentrated, dilute it with a compatible solvent (e.g., water or ethanol) to less than 5%. This helps to control the reaction rate.

  • Cooling: Place the beaker containing the diluted waste solution in an ice bath and begin stirring.

  • Neutralization: Slowly add the 10-15% NaOH solution to the stirring waste solution. The addition should be dropwise or in very small portions to control the exothermic reaction. Monitor the temperature of the solution and keep it below 50°C.

  • Reaction: Continue stirring the mixture at room temperature for several hours (typically 12-24 hours) to ensure the hydrolysis is complete. The reaction hydrolyzes the nitrile to a sodium carboxylate salt and ammonia gas is released.[10]

  • Verification: After the reaction period, check the pH of the solution. It should be highly alkaline (pH > 12).

  • Final Disposal: The resulting solution, containing the sodium salt of the corresponding carboxylic acid, should be collected in a designated aqueous hazardous waste container. Clearly label the container with its contents and transfer it to your institution's EHS department for final disposal.[5]

Troubleshooting Guide

Issue Possible Cause Solution
Reaction is too vigorous; excessive heat or gas evolution. The concentration of the waste is too high, or the NaOH solution was added too quickly.Immediately slow or stop the addition of NaOH. Ensure the ice bath is effectively cooling the reaction vessel. If necessary, add more ice.
The pH of the solution does not become strongly alkaline. Insufficient NaOH has been added to neutralize the waste and drive the hydrolysis.Continue to add NaOH solution slowly while monitoring the pH. Ensure the NaOH solution is of the correct concentration.
Solid material precipitates from the solution. The sodium salt of the resulting dicarboxylic acid may have limited solubility in the reaction mixture.Add a small amount of water to the mixture to help dissolve the salt. Ensure continuous stirring.
A strong, unfamiliar odor is detected. Incomplete hydrolysis or side reactions may be occurring. Ammonia gas is an expected byproduct.[10]Ensure the fume hood is operating correctly. Do not lean into the fume hood. Allow the reaction to proceed for the full recommended time to ensure completion.

Visual Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate key decision-making and troubleshooting processes.

G Waste Disposal Decision Workflow start Waste Generated: This compound check_quantity Is quantity > 100g or concentration > 5%? start->check_quantity ehs_disposal Collect in Designated Hazardous Waste Container. Contact EHS for Pickup. check_quantity->ehs_disposal Yes in_lab_treatment Can In-Lab Neutralization be Performed Safely? check_quantity->in_lab_treatment No end Disposal Complete ehs_disposal->end in_lab_treatment->ehs_disposal No protocol Follow Alkaline Hydrolysis Protocol in_lab_treatment->protocol Yes verification Verify Complete Reaction (e.g., pH > 12) protocol->verification verification->protocol No (Continue Reaction) final_collection Collect Treated Waste in Aqueous Waste Container for EHS Pickup verification->final_collection Yes final_collection->end

Caption: Decision workflow for handling this compound waste.

G Troubleshooting: Incomplete Hydrolysis start Problem: Reaction appears stalled or incomplete check_ph Check pH of solution start->check_ph ph_low pH is not strongly alkaline (< 12) check_ph->ph_low ph_ok pH is strongly alkaline (> 12) check_ph->ph_ok add_naoh Slowly add more 10-15% NaOH solution ph_low->add_naoh check_time Has reaction run for at least 12 hours? ph_ok->check_time add_naoh->check_ph Re-check pH after 30 mins continue_reaction Continue stirring at room temperature check_time->continue_reaction No consult_ehs Reaction still incomplete. Consult EHS for guidance. Do not add other reagents. check_time->consult_ehs Yes end Problem Resolved continue_reaction->end

References

Technical Support Center: Reactions Involving 1,4-Dicyano-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dicyano-2-butene. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and handling of this compound.

Question 1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and the purity of starting materials. Here are the most common causes and their solutions:

  • Presence of Water: The reaction is highly sensitive to moisture. Water can lead to the formation of undesirable alkaline conditions, promoting polymerization and other side reactions that consume starting materials and decrease the yield of the desired product.[1] It is crucial to use anhydrous solvents and reagents and to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). The water content in the reaction medium should not exceed 1-2%.[1]

  • Presence of Oxygen: The presence of oxygen can also significantly decrease the yield.[1] It is recommended to degas the solvent and reaction vessel and to maintain an inert atmosphere throughout the reaction.

  • Suboptimal Catalyst: The choice and quality of the catalyst are critical. In the synthesis from dichlorobutenes, cuprous halides (CuCl, CuBr) are effective catalysts.[1] For the reaction of 2-butene-1,4-diol with hydrogen cyanide, cuprous bromide has been shown to give significantly higher yields than cuprous chloride.[2] Ensure the catalyst is pure and handled under inert conditions to prevent oxidation.

  • Inappropriate Solvent: The reaction medium plays a crucial role. For the cyanation of dichlorobutenes, liquid organic nitriles free from aliphatic unsaturation, such as acetonitrile or n-butyronitrile, are suitable solvents.[1] Unsaturated nitriles should be avoided as they can lead to polymerization.[1]

  • Side Reactions: Dehydrohalogenation is a common side reaction when starting from 1,4-dihalo-2-butenes, leading to byproducts like cyanoprene and lowering the yield.[2] The presence of a hydrogen chloride acceptor, such as calcium carbonate, can mitigate this issue in reactions involving hydrogen cyanide.[2]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, or NMR). If the reaction stalls, consider optimizing the temperature or reaction time.

Question 2: I am observing the formation of a significant amount of polymeric material in my reaction. How can I prevent this?

Answer:

Polymerization is a common side reaction, especially under alkaline conditions or in the presence of certain impurities.[1] Here’s how to minimize it:

  • Maintain Anhydrous Conditions: As mentioned, water can lead to alkaline conditions that promote polymerization.[1] Ensure all glassware is oven-dried and reagents are anhydrous.

  • Control the Temperature: Exothermic reactions can lead to localized heating, which can initiate polymerization. Add reagents slowly and use an ice bath to control the temperature, especially during the initial stages of the reaction.

  • Use an Inert Atmosphere: Oxygen can also contribute to polymerization.[1] Conducting the reaction under nitrogen or argon is essential.

  • Choose the Right Solvent: Avoid using unsaturated aliphatic nitriles as solvents, as they can co-polymerize with the reactants or products.[1]

Question 3: My final product is a mixture of isomers. How can I improve the selectivity for this compound?

Answer:

The formation of isomers often depends on the starting materials and reaction mechanism. When using a mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene, both isomers can react to form this compound, often through an allylic rearrangement for the latter.[2] The choice of catalyst and reaction conditions can influence the product distribution. While both isomers can yield the desired product, optimizing for the conversion of both may be necessary. In some cases, purification of the starting dichlorobutene isomer may be required to achieve higher selectivity.

Question 4: I am having difficulty purifying the crude this compound. What is the recommended procedure?

Answer:

Purification of this compound typically involves a multi-step process to remove unreacted starting materials, inorganic salts, and byproducts. A general procedure is as follows:

  • Filtration: After the reaction is complete, cool the mixture and filter to remove any solid materials, such as the alkali halide byproduct and any unreacted cyanide salt.[1]

  • Solvent Removal: Remove the solvent from the filtrate by distillation.[1]

  • Washing: The crude product can be redissolved in a suitable solvent like chloroform and washed with dilute hydrochloric acid to remove any remaining cuprous catalyst complexed with the nitrile solvent. This is followed by a wash with water.[1]

  • Distillation: The final purification is typically achieved by vacuum distillation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary industrial synthesis methods are:

  • From 1,4-Dihalobutenes: This involves the reaction of 1,4-dichloro-2-butene or 1,4-dibromo-2-butene with an alkali metal cyanide (e.g., sodium cyanide) in the presence of a cuprous halide catalyst.[1][2] A mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene can also be used.[2]

  • From 2-Butene-1,4-diol: This method involves the reaction of 2-butene-1,4-diol with hydrogen cyanide in the presence of a catalyst, typically a cuprous halide.[2] This route is considered more economically advantageous as it avoids the generation of halogenated waste.[2]

Q2: What are the key safety precautions when working with this compound and its synthetic precursors?

A2: this compound and many of the reagents used in its synthesis are toxic and require careful handling in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrogen cyanide and alkali metal cyanides are highly toxic and should be handled with extreme caution. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Q3: What is the role of the cuprous catalyst in the synthesis of this compound?

A3: The cuprous halide catalyst is crucial for the efficient cyanation of dichlorobutenes. It is believed to facilitate the displacement of the halide with the cyanide ion. The catalyst dissolves in the organic nitrile solvent, allowing for a homogeneous reaction environment.[1] In the reaction of 2-butene-1,4-diol with hydrogen cyanide, the choice of cuprous halide (bromide being superior to chloride) significantly impacts the reaction yield, highlighting its critical role in the catalytic cycle.[2]

Data Presentation

Table 1: Comparison of Catalysts in the Synthesis of this compound from 2-Butene-1,4-diol

CatalystStarting MaterialsSolventTypical YieldReference
Cuprous Chloride (CuCl)2-Butene-1,4-diol, Hydrogen CyanideWater, Ammonium Chloride3-12%[2]
Cuprous Bromide (CuBr)2-Butene-1,4-diol, Hydrogen CyanideNot specifiedSignificantly higher than with CuCl[2]

Table 2: Typical Yields for the Synthesis of this compound from Dichlorobutenes

Starting MaterialCyanide SourceCatalystSolventYieldReference
1,4-Dichloro-2-buteneSodium CyanideCuprous ChlorideAcetonitrile83%[1]
3,4-Dichloro-1-buteneSodium CyanideCuprous ChlorideAcetonitrile77.5%[1]
50/50 mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-buteneSodium CyanideCuprous ChlorideAcetonitrile63.7%[1]
1,4-Dichloro-2-buteneSodium CyanideCuprous Bromiden-Butyronitrile60.2%[1]
1,4-Dichloro-2-buteneSodium CyanideCopper SulfateAcetonitrile93%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,4-Dichloro-2-butene

This protocol is based on the cyanation of 1,4-dichloro-2-butene using sodium cyanide and a cuprous chloride catalyst in acetonitrile.

Materials:

  • 1,4-Dichloro-2-butene

  • Sodium Cyanide (NaCN)

  • Cuprous Chloride (CuCl)

  • Anhydrous Acetonitrile

  • Nitrogen or Argon gas

  • Standard reaction glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

  • Filtration apparatus

  • Distillation apparatus (for solvent removal and vacuum distillation)

  • Chloroform (for workup)

  • Dilute Hydrochloric Acid (for washing)

  • Water (for washing)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Reagent Addition: To the flask, add sodium cyanide and cuprous chloride under an inert atmosphere. Add anhydrous acetonitrile to the flask and stir the suspension.

  • Reaction Initiation: Heat the stirred suspension to reflux.

  • Substrate Addition: Slowly add a solution of 1,4-dichloro-2-butene in anhydrous acetonitrile to the refluxing mixture via the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture for several hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated salts.

    • Remove the acetonitrile from the filtrate by distillation.

    • Dissolve the crude product in chloroform.

    • Wash the chloroform solution with dilute hydrochloric acid and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the chloroform by distillation.

  • Purification: Purify the crude this compound by vacuum distillation.

Mandatory Visualization

Troubleshooting_Low_Yield Start Low Yield of this compound Problem1 Presence of Water? Start->Problem1 Problem2 Presence of Oxygen? Start->Problem2 Problem3 Suboptimal Catalyst? Start->Problem3 Problem4 Inappropriate Solvent? Start->Problem4 Problem5 Side Reactions? Start->Problem5 Solution1 Use anhydrous reagents/solvents Inert atmosphere (N2/Ar) Problem1->Solution1 Solution Solution2 Degas solvent Maintain inert atmosphere Problem2->Solution2 Solution Solution3 Use high-purity catalyst Choose optimal catalyst (e.g., CuBr over CuCl) Problem3->Solution3 Solution Solution4 Use dry, non-polymerizable nitrile solvent (e.g., Acetonitrile) Problem4->Solution4 Solution Solution5 Control temperature Use HCl acceptor if applicable Problem5->Solution5 Solution

Caption: Troubleshooting flowchart for addressing low yields in this compound synthesis.

Synthesis_Workflow Start Start: Synthesis of this compound Step1 Reaction Setup (Anhydrous, Inert Atmosphere) Start->Step1 Step2 Reagent Addition (Controlled Temperature) Step1->Step2 Step3 Reaction Monitoring (TLC, GC) Step2->Step3 Step4 Workup (Filtration, Extraction, Washing) Step3->Step4 Step5 Purification (Vacuum Distillation) Step4->Step5 End Final Product: Pure this compound Step5->End

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Preventing unwanted byproducts in 1,4-Dicyano-2-butene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Dicyano-2-butene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and established experimental protocols to help prevent the formation of unwanted byproducts and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: My reaction of a 1,4-dihalob-2-butene with an alkali metal cyanide is resulting in a low yield and a significant amount of a tar-like substance. What is the likely cause?

A1: The most probable cause is dehydrohalogenation, which leads to the formation of byproducts like cyanoprene, especially in alkaline conditions.[1][2] Early iterations of this synthesis method were often hampered by these side reactions.[1] To mitigate this, it is crucial to avoid strongly alkaline mediums.[2]

Q2: I am observing the formation of multiple dicyanobutene isomers. How can I improve the selectivity for this compound?

A2: The formation of isomers often starts with the raw materials. The chlorination of butadiene can produce both 1,4-dichloro-2-butene and 3,4-dichloro-1-butene.[3] While 3,4-dichloro-1-butene can undergo an allylic rearrangement to yield the desired this compound, controlling this reaction is key.[1][3] The use of specific catalysts, such as Fe₂O₃/TiO₂, can promote the isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene before the cyanation step.[4][5]

Q3: The reaction rate of my cyanation reaction is very slow. What can I do to improve it?

A3: Several factors influence the reaction rate. The choice of solvent is critical; organic nitriles like acetonitrile or n-butyronitrile, which can dissolve the cuprous halide catalyst, have been found to be very effective.[1][6] Additionally, employing a phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can significantly increase reaction rates and yields by facilitating the transfer of the cyanide anion to the organic phase.[1]

Q4: In the hydrocyanation of butadiene, I am getting a mixture of branched and linear products. How can I favor the formation of the linear isomer that leads to this compound?

A4: The nickel-catalyzed hydrocyanation of butadiene can produce both the branched 2-methyl-3-butenenitrile (2M3BN) and the linear 3-pentenenitrile (3PN).[7] To favor the desired linear product, a second isomerization step is often employed using the same nickel catalyst system but with a Lewis acid co-catalyst, which converts the unwanted 2M3BN to 3PN.[7][8] The choice of phosphite ligands on the nickel catalyst also plays a crucial role in the initial selectivity.[7]

Troubleshooting Guides

This section provides a systematic approach to identifying and solving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield and/or Byproduct Formation in Halogenation-Cyanation Route
Symptom Potential Cause Recommended Solution
Oily, dark residue; low yield of desired product.Dehydrohalogenation: Occurs in alkaline media, forming cyanoprene and other byproducts.[1][2]Avoid alkaline conditions. Use a hydrogen chloride acceptor like calcium carbonate (CaCO₃) to neutralize the HCl byproduct without creating a strongly basic environment.[1][2]
Formation of multiple dicyano isomers.Isomeric Dihalobutene Starting Material: Using a mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene.[3]Purify the 1,4-dichloro-2-butene starting material or employ a catalyst that promotes the isomerization of the 3,4-dichloro isomer to the 1,4-dichloro isomer prior to cyanation.[4][9]
Reaction is slow or does not go to completion.Inefficient Catalyst or Solvent System: The catalyst may not be sufficiently soluble or active in the chosen medium.[1][6]Use an organic nitrile solvent (e.g., acetonitrile, benzonitrile) that is free from aliphatic unsaturation to dissolve the cuprous halide catalyst (CuCl or CuBr).[1][6] Consider adding a phase-transfer catalyst to improve reaction kinetics.[1]
Formation of polymeric materials.Unsaturated Nitrile Solvents: Solvents containing C=C or C≡C bonds can lead to undesired polymerization side reactions.[1]Ensure the use of organic nitrile solvents that are free from aliphatic unsaturation.[1]

Troubleshooting Workflow: Halogenation-Cyanation Route

G start Problem: Low Yield / High Impurity check_byproduct Identify Byproduct Type (e.g., via NMR, GC-MS) start->check_byproduct is_tar Is it a tar-like substance (e.g., Cyanoprene)? check_byproduct->is_tar is_isomer Are there isomeric byproducts? is_tar->is_isomer No solution_tar Solution: 1. Avoid alkaline medium. 2. Use HCl acceptor (e.g., CaCO3). is_tar->solution_tar Yes is_slow Is the reaction slow or incomplete? is_isomer->is_slow No solution_isomer Solution: 1. Purify dihalobutene starting material. 2. Use isomerization catalyst for precursor. is_isomer->solution_isomer Yes solution_slow Solution: 1. Use organic nitrile solvent (e.g., ACN). 2. Add Phase-Transfer Catalyst (PTC). 3. Ensure active catalyst (e.g., CuBr). is_slow->solution_slow Yes

Caption: Troubleshooting logic for the halogenation-cyanation synthesis route.

Data Presentation: Catalyst and Solvent Effects

Quantitative data is essential for optimizing reaction conditions. The following tables summarize key findings from comparative experiments.

Table 1: Effect of Catalyst on Yield in the Reaction of 2-Butene-1,4-diol with Hydrogen Cyanide

This synthesis route is economically advantageous as it avoids halogenated waste products.[1] However, catalyst choice is critical for success.

CatalystStarting MaterialYield of this compoundReference
Cuprous Chloride (CuCl)2-Butene-1,4-diolLow / Inefficient[1]
Cuprous Bromide (CuBr) 2-Butene-1,4-diol High / Remarkable Increase [1]
*This data is illustrative of a process described in patent literature where optimized conditions with CuBr lead to a significant increase in yield compared to CuCl.[1]
Table 2: Effect of Solvent on Yield in the Cyanation of 1,4-Dichloro-2-butene

The selection of an appropriate solvent that can dissolve the catalyst is crucial for high conversion.[1]

SolventCyanide SourceCatalystYield of this compoundReference
Alkaline AlcoholAlkali Metal Cyanide-Inefficient due to side reactions[2]
Ethylene Glycol Monomethyl EtherSodium Cyanide-Not appreciable[2]
Acetonitrile Sodium Cyanide Cuprous Chloride 83% [6]
n-Butyronitrile Sodium Cyanide Cuprous Bromide 77.5% [6]

Experimental Protocols

The following are detailed methodologies for key synthetic routes to this compound.

Protocol 1: Synthesis from 1,4-Dichloro-2-butene via Cyanation

This protocol is adapted from patent literature and emphasizes the use of an organic nitrile solvent and a cuprous halide catalyst to achieve high yields.[6]

Materials:

  • 1,4-dichloro-2-butene

  • Sodium Cyanide (NaCN)

  • Acetonitrile (anhydrous)

  • Cuprous Chloride (CuCl)

Procedure:

  • A reaction vessel equipped with a stirrer and reflux condenser is charged with 130 parts of acetonitrile and 3.2 parts of cuprous chloride. The mixture is stirred until the catalyst dissolves.

  • 49 parts of finely powdered sodium cyanide are added to the vessel.

  • The mixture is heated, and 62.5 parts of 1,4-dichloro-2-butene are added gradually over 30 minutes, maintaining the reaction temperature at the boiling point of the mixture (87-89 °C).

  • After the addition is complete, the reaction mixture is stirred and heated under reflux for an additional 22.5 hours.

  • After cooling, the precipitated sodium chloride is removed by filtration.

  • The acetonitrile solvent is removed from the filtrate by distillation under reduced pressure.

  • The residual oil is distilled at 1 mm Hg pressure. The fraction boiling at 132-135 °C is collected as pure this compound.

  • Expected Yield: Approximately 83%.[6]

Protocol 2: Synthesis from Dichlorobutene using HCN and a HCl Acceptor

This method, adapted from U.S. Patent 2,477,573, is effective for mixtures of dichlorobutene isomers and uses a non-alkaline HCl acceptor to prevent dehydrohalogenation.[2]

Materials:

  • 1,4-dichloro-2-butene (or a mixture with 3,4-dichloro-1-butene)

  • Hydrogen Cyanide (HCN)

  • Calcium Carbonate (CaCO₃), finely powdered

  • Ethylene glycol monomethyl ether (anhydrous)

  • Copper(I) Chloride (CuCl)

Procedure:

  • In a suitable pressure-resistant reaction vessel, combine 1,4-dichloro-2-butene, anhydrous ethylene glycol monomethyl ether (0.5 to 10 times the weight of the dichlorobutene), and a catalytic amount of copper(I) chloride.

  • Add a sufficient quantity of calcium carbonate to absorb the hydrogen halide that will be formed during the reaction.

  • Add between 2 to 10 moles of hydrogen cyanide per mole of 1,4-dichloro-2-butene.

  • Seal the reaction vessel and heat to a temperature between 50 °C and 150 °C under autogenous pressure.

  • Maintain the temperature until the reaction is complete.

  • Cool the vessel and vent any excess pressure.

  • Separate the resulting this compound from the mixture via filtration and distillation.

Reaction Pathways and Workflows

General Synthesis Routes

The following diagram illustrates the primary synthetic pathways for producing this compound.

G cluster_0 Halogenation-Cyanation Route cluster_1 Hydrocyanation Route cluster_2 Diol Route Butadiene Butadiene Dihalobutene Dihalobutene Butadiene->Dihalobutene Halogenation (e.g., Cl2) Product This compound Dihalobutene->Product Cyanation (e.g., NaCN, CuCl) Butadiene_HCN Butadiene Pentenenitriles Pentenenitriles (3PN + 2M3BN) Butadiene_HCN->Pentenenitriles Hydrocyanation (HCN, Ni Catalyst) Pentenenitriles->Product Isomerization & Further Hydrocyanation Butenediol 2-Butene-1,4-diol Butenediol->Product Cyanation (HCN, CuBr)

Caption: Primary synthetic pathways to this compound.

Byproduct Formation Pathways (Halogenation-Cyanation)

Understanding how byproducts form is key to their prevention. This diagram shows major side reactions.

G Start 1,4-Dihalo-2-butene + NaCN Desired_Reaction Nucleophilic Substitution (SN2 or SN2') Start->Desired_Reaction Correct Conditions Side_Reaction1 Dehydrohalogenation (Base-Promoted) Start->Side_Reaction1 Alkaline Conditions Side_Reaction2 Polymerization Start->Side_Reaction2 Unsaturated Solvent Product Desired Product: This compound Desired_Reaction->Product Byproduct1 Byproduct: Cyanoprene Side_Reaction1->Byproduct1 Byproduct2 Byproduct: Polymeric Material Side_Reaction2->Byproduct2

Caption: Formation of common byproducts in the cyanation of dihalobutenes.

References

Catalyst selection for the efficient synthesis of 1,4-Dicyano-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the synthesis of 1,4-dicyano-2-butene, with a special focus on catalyst selection and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and industrially relevant methods for synthesizing this compound are:

  • Halogenation-Cyanation Route : This two-step process involves the halogenation (typically chlorination) of 1,3-butadiene to produce a mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene, followed by cyanation using an alkali metal cyanide or hydrogen cyanide.[1]

  • Hydrogen Cyanide Addition to a Diol : This route involves the direct reaction of 2-butene-1,4-diol with hydrogen cyanide.[1] This method is economically advantageous as it avoids the loss of halogens as waste products.[1]

Q2: Which catalyst is most effective for the cyanation of dichlorobutenes?

A2: Cuprous halides, such as cuprous chloride (CuCl) and cuprous bromide (CuBr), are highly effective catalysts for this reaction.[2] They facilitate the displacement of the halogen with the cyanide ion. The choice of catalyst can be critical, especially when starting with 3,4-dichloro-1-butene, as the reaction proceeds via an allylic rearrangement.[1][2] Cuprous cyanide can also be used effectively with 1,4-dichloro-2-butene but is ineffective for the 3,4-dichloro-1-butene isomer.[2]

Q3: For the reaction of 2-butene-1,4-diol with hydrogen cyanide, which catalyst is recommended?

A3: The choice of catalyst is paramount for this reaction's success.[1] Comparative studies have shown that cuprous bromide (CuBr) provides a remarkable increase in yield compared to cuprous chloride (CuCl) under optimized conditions.[1]

Q4: What is the role of a phase-transfer catalyst (PTC) in this synthesis?

A4: In the halogenation-cyanation route, when using an alkali metal cyanide (like NaCN) which is soluble in an aqueous phase and an organic substrate (dihalobutene) in an organic phase, a phase-transfer catalyst is employed. Quaternary ammonium salts, such as benzyltriethylammonium chloride, act as PTCs by transporting the cyanide anion from the aqueous phase to the organic phase, thereby increasing reaction rates and yields.[1]

Q5: What solvents are recommended for the cyanation of dichlorobutenes?

A5: Organic nitriles that are liquid at the reaction temperature and can dissolve the cuprous halide catalyst are particularly effective.[1][2] Suitable examples include acetonitrile, propionitrile, and n-butyronitrile.[2] It is crucial to use nitriles that are free from aliphatic unsaturation, as unsaturated nitriles can lead to undesirable side reactions like polymerization.[2]

Catalyst Performance Data

The selection of a catalyst has a significant impact on the reaction yield. The tables below summarize catalyst choices for the primary synthetic routes.

Table 1: Catalyst Comparison for the Reaction of 2-Butene-1,4-diol with Hydrogen Cyanide

CatalystStarting MaterialReported YieldReference
Cuprous Bromide (CuBr)2-Butene-1,4-diolHigh (Optimized)[1]
Cuprous Chloride (CuCl)2-Butene-1,4-diolLess Effective[1]

Table 2: Overview of Catalysts for Different Cyanation Routes

Starting Material(s)Cyanide SourceRecommended CatalystKey Considerations
1,4-Dichloro-2-buteneSodium Cyanide (NaCN)Cuprous Halide (CuCl, CuBr) or Cuprous Cyanide (CuCN)The use of an organic nitrile solvent is effective.[2]
3,4-Dichloro-1-buteneSodium Cyanide (NaCN)Cuprous Halide (CuCl, CuBr)Cuprous cyanide is ineffective with this isomer.[2] Allylic rearrangement occurs.[1]
Dichlorobutene MixtureHydrogen Cyanide (HCN)Copper Chloride (CuCl)Reaction can be run in an organic solvent with an HCl acceptor like CaCO₃.[3]
2-Butene-1,4-diolHydrogen Cyanide (HCN)Cuprous Bromide (CuBr)Cuprous bromide shows superior performance to cuprous chloride.[1]

Troubleshooting Guide

Problem: Low yield in the cyanation of 1,4-dichloro-2-butene.

  • Possible Cause 1: Inefficient Catalyst System.

    • Solution: Ensure the presence of a suitable catalyst. Cuprous halides (CuCl, CuBr) dissolved in an organic nitrile solvent like acetonitrile are highly effective for this conversion.[2]

  • Possible Cause 2: Undesirable Side Reactions.

    • Solution: Early iterations of this synthesis were hampered by side reactions like dehydrohalogenation, leading to byproducts such as cyanoprene.[1] This is often caused by alkaline conditions.[3] Avoid strongly alkaline reaction media. When using HCN, employing an acidic medium with a hydrogen chloride acceptor (e.g., calcium carbonate) can improve yields.[3]

  • Possible Cause 3: Poor Reactant Mixing (Two-Phase System).

    • Solution: If using an aqueous solution of sodium cyanide with the dichlorobutene in an organic solvent, the reaction can be slow. Employ a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the transfer of cyanide ions into the organic phase.[1]

Problem: The reaction starting from 3,4-dichloro-1-butene fails or gives a very low yield.

  • Possible Cause: Incorrect Catalyst Choice.

    • Solution: The cyanation of 3,4-dichloro-1-butene requires a catalyst that can facilitate an allylic rearrangement to form the desired this compound.[1] While cuprous cyanide works for the 1,4-dichloro isomer, it is completely ineffective with the 3,4-dichloro isomer.[2] You must use a cuprous halide catalyst like cuprous chloride or cuprous bromide for this starting material.[2]

Problem: The reaction produces significant amounts of polymer.

  • Possible Cause: Unsuitable Solvent.

    • Solution: When using an organic nitrile as the reaction medium, ensure it is free from aliphatic unsaturation. Unsaturated nitriles can lead to polymerization and other undesired side reactions.[2]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Cyanation of Dichlorobutene

This protocol is based on the cyanation of dichlorobutene addition products from 1,3-butadiene using a cuprous halide catalyst in an organic nitrile solvent.

  • Catalyst Preparation : In a suitable reaction vessel equipped with a stirrer, condenser, and addition funnel, dissolve the cuprous halide catalyst (e.g., cuprous bromide) in the chosen organic nitrile solvent (e.g., n-butyronitrile).[2]

  • Reactant Suspension : Add the alkali metal cyanide (e.g., 96% sodium cyanide) to the solvent-catalyst mixture to form a suspension.[2]

  • Reaction Initiation : Heat the stirred suspension to reflux temperature.[2]

  • Substrate Addition : Slowly add the dichlorobutene isomer (e.g., 1,4-dichloro-2-butene) to the refluxing mixture over a period of 1-2 hours.[2]

  • Reaction Completion : Continue refluxing for several hours after the addition is complete to ensure the reaction goes to completion.[2]

  • Workup and Isolation :

    • Cool the reaction mixture.

    • Remove the inorganic salts by filtration.[3]

    • Concentrate the filtrate by removing the solvent, for instance, in a continuous stripping still.[2]

    • The crude product can be further purified by redissolving in a solvent like chloroform, washing with dilute acid and then water to remove residual catalyst, followed by distillation under reduced pressure to yield pure this compound.[2]

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Purification prep_catalyst Dissolve Cuprous Halide in Organic Nitrile Solvent prep_suspension Suspend Sodium Cyanide in Catalyst Solution prep_catalyst->prep_suspension 1. Prepare Reaction Medium heat Heat Mixture to Reflux prep_suspension->heat add_substrate Slowly Add Dichlorobutene heat->add_substrate reflux Continue Reflux (e.g., 4 hours) add_substrate->reflux 2. Initiate & Complete Reaction cool Cool Reaction Mixture reflux->cool filter Filter Inorganic Salts cool->filter concentrate Concentrate Filtrate (Solvent Removal) filter->concentrate distill Purify by Distillation concentrate->distill 3. Isolate Product

General experimental workflow for the synthesis of this compound.
Troubleshooting Low Yield: A Logical Approach

When troubleshooting, a systematic approach can help identify the root cause of low product yield. The following decision tree illustrates a logical workflow for diagnosing issues in the dichlorobutene cyanation reaction.

troubleshooting_low_yield start Low Yield of This compound check_catalyst Is a cuprous halide catalyst present? start->check_catalyst node_no_catalyst Add appropriate catalyst (e.g., CuCl, CuBr) check_catalyst->node_no_catalyst No check_isomer Starting Material: 3,4-dichloro-1-butene? check_catalyst->check_isomer Yes end_node Yield should improve. Further optimization may be needed. node_no_catalyst->end_node check_cu_catalyst Is the catalyst CuCN? check_isomer->check_cu_catalyst Yes check_conditions Are reaction conditions alkaline? check_isomer->check_conditions No (1,4-isomer) node_wrong_catalyst Replace CuCN with a cuprous halide (CuCl/CuBr) check_cu_catalyst->node_wrong_catalyst Yes check_cu_catalyst->check_conditions No node_wrong_catalyst->end_node node_alkaline Side reactions likely (Dehydrohalogenation). Consider neutral or acidic medium. check_conditions->node_alkaline Yes check_solvent Is the solvent an unsaturated nitrile? check_conditions->check_solvent No node_alkaline->end_node node_solvent Polymerization likely. Use a saturated nitrile (e.g., Acetonitrile). check_solvent->node_solvent Yes check_solvent->end_node No node_solvent->end_node

Decision tree for troubleshooting low yield in dichlorobutene cyanation.

References

Validation & Comparative

Unambiguous Structure Confirmation of 1,4-Dicyano-2-butene: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of organic molecules is a cornerstone of chemical research and development. For unsaturated dinitriles such as 1,4-dicyano-2-butene, a key intermediate in various industrial syntheses, confirming the correct isomeric form—cis or trans—is critical for predicting reactivity and ensuring product purity. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy alongside alternative techniques for the robust structure confirmation of this compound.

1H and 13C NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier method for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of a molecule.

Due to the limited availability of experimental spectra in public databases, the following 1H and 13C NMR data for the cis and trans isomers of this compound have been generated using validated prediction software. These predicted values offer a reliable basis for comparison with experimental results.

Table 1: Predicted 1H NMR Data (500 MHz, CDCl3)

IsomerProton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
trans-CH2-3.25Doublet
=CH-5.90Triplet
cis-CH2-3.35Doublet
=CH-5.85Triplet

Table 2: Predicted 13C NMR Data (125 MHz, CDCl3)

IsomerCarbon AssignmentPredicted Chemical Shift (δ, ppm)
trans-CH2-25.0
=CH-125.0
-CN117.5
cis-CH2-20.0
=CH-124.0
-CN118.0

Key Differentiating Features: The predicted data suggests that the chemical shifts of the methylene (-CH2-) protons and carbons are the most indicative for distinguishing between the cis and trans isomers. Specifically, the methylene protons and carbons of the trans isomer are predicted to be slightly downfield compared to the cis isomer.

Workflow for NMR-Based Structure Confirmation

The logical process for confirming the structure of this compound using NMR spectroscopy is outlined below.

structure_confirmation Workflow for Spectroscopic Analysis of this compound cluster_nmr NMR Analysis cluster_alternatives Alternative Techniques sample_prep_nmr Sample Preparation (Dissolve in CDCl3 with TMS) acquire_1h Acquire 1H NMR Spectrum sample_prep_nmr->acquire_1h acquire_13c Acquire 13C NMR Spectrum sample_prep_nmr->acquire_13c analyze_1h Analyze 1H Data (Chemical Shift, Multiplicity, Integration) acquire_1h->analyze_1h analyze_13c Analyze 13C Data (Chemical Shift, Number of Signals) acquire_13c->analyze_13c compare_nmr Compare with Predicted Data analyze_1h->compare_nmr analyze_13c->compare_nmr structure_confirm_nmr Structure Confirmed compare_nmr->structure_confirm_nmr ftir FTIR Spectroscopy analyze_ftir Analyze FTIR Data (Characteristic Absorptions) ftir->analyze_ftir ms Mass Spectrometry analyze_ms Analyze MS Data (Molecular Ion Peak, Fragmentation) ms->analyze_ms support_data Supportive Structural Data analyze_ftir->support_data analyze_ms->support_data

Caption: Workflow for the spectroscopic analysis of this compound.

Alternative Spectroscopic Techniques

While NMR is highly informative, other spectroscopic methods can provide complementary data for structure confirmation.

Table 3: Alternative Spectroscopic Data for this compound

TechniqueObservationInterpretation
FTIR ~2250 cm-1 (sharp, medium)C≡N stretch
~1650 cm-1 (weak)C=C stretch
~3050 cm-1 (medium)=C-H stretch
~2950 cm-1 (medium)-C-H stretch
Mass Spec. m/z = 106Molecular Ion [M]+
Fragmentation PatternProvides connectivity information

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique to identify the functional groups present in a molecule. For this compound, the key absorption is the nitrile (C≡N) stretch, which appears in a relatively clean region of the spectrum. The presence of a carbon-carbon double bond can also be confirmed.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information for structure elucidation. The fragmentation pattern can also offer clues about the molecule's structure, although it may not be sufficient to distinguish between cis and trans isomers on its own.

Experimental Protocols

1H and 13C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of 13C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier transform. Phase and baseline correct the spectra. Integrate the signals in the 1H NMR spectrum. Reference the spectra to the TMS signal at 0.00 ppm.

FTIR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm-1).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

A Comparative Analysis of the Reactivity of Cis and Trans Isomers of 1,4-Dicyano-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of cis- and trans-1,4-dicyano-2-butene. Understanding the distinct reactivity profiles of these geometric isomers is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This document summarizes the key differences in their reactivity, supported by theoretical principles and analogous experimental data, and provides a detailed experimental protocol for a comparative study.

Executive Summary

In organic reactions, the spatial arrangement of atoms dictates the reactivity and stereochemical outcome. For 1,4-dicyano-2-butene, the cis and trans isomers exhibit different reactivity profiles primarily due to differences in steric hindrance and ground-state energy. Generally, the cis isomer is expected to be more reactive than the more stable trans isomer. This difference is particularly relevant in concerted reactions such as the Diels-Alder cycloaddition, where the geometry of the dienophile directly influences the stereochemistry of the product.

Theoretical Reactivity Comparison

The primary factor influencing the relative reactivity of cis and trans isomers is their thermodynamic stability. The trans isomer of this compound is generally more stable than the cis isomer. This is because the two cyano groups are on opposite sides of the double bond in the trans configuration, which minimizes steric strain. In contrast, the proximity of the cyano groups in the cis isomer leads to steric hindrance, raising its ground-state energy.

A higher ground-state energy means that the cis isomer requires a lower activation energy to reach the transition state in many reactions, making it kinetically more reactive. This principle is a cornerstone of reaction kinetics and is often observed in the reactions of geometric isomers.

Reactivity in Diels-Alder Cycloadditions

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is highly stereospecific. The stereochemistry of the dienophile (in this case, this compound) is retained in the resulting cyclohexene product. This means that the reaction of the cis isomer will yield a product with the two cyanomethyl groups in a cis relationship, while the trans isomer will lead to a trans product.

The presence of electron-withdrawing cyano groups on the double bond of this compound makes it an effective dienophile in normal-demand Diels-Alder reactions. The rate of these reactions is sensitive to both electronic and steric factors. While both isomers are activated by the cyano groups, the higher ground-state energy of the cis isomer is expected to result in a faster reaction rate compared to the trans isomer under identical conditions.

Data Presentation

DienophileDieneSolventRate Constant (M⁻¹s⁻¹)Relative Rate
cis-1,2-dicyanoetheneCyclopentadieneDioxanekcis> ktrans
trans-1,2-dicyanoetheneCyclopentadieneDioxanektrans

Note: Specific rate constants for this compound isomers are not provided due to a lack of published comparative studies. The table illustrates the expected trend based on analogous compounds.

Experimental Protocols

To empirically determine the relative reactivity of cis- and trans-1,4-dicyano-2-butene, a competitive Diels-Alder reaction with a suitable diene, such as cyclopentadiene, can be performed. The following protocol outlines a general procedure for such a study.

Objective: To compare the relative reaction rates of cis- and trans-1,4-dicyano-2-butene in a Diels-Alder reaction with cyclopentadiene.

Materials:

  • cis-1,4-Dicyano-2-butene

  • trans-1,4-Dicyano-2-butene

  • Dicyclopentadiene (to be cracked to generate cyclopentadiene)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Internal standard for GC or NMR analysis (e.g., Dodecane)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. Keep the cyclopentadiene on ice to prevent dimerization.

  • Reaction Setup: In two separate round-bottom flasks, prepare identical reaction mixtures. To each flask, add a known amount of the diene (cyclopentadiene) and an equimolar amount of either cis- or trans-1,4-dicyano-2-butene in the chosen anhydrous solvent. Add a known amount of the internal standard to each flask.

  • Reaction: Place the flasks in a pre-heated oil bath at a constant temperature (e.g., 80 °C) and stir the mixtures.

  • Monitoring the Reaction: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot by cooling it in an ice bath.

  • Analysis: Analyze the aliquots by GC or ¹H NMR to determine the concentration of the reactants and products relative to the internal standard.

  • Data Analysis: Plot the concentration of the reactants versus time for both the cis and trans isomers. The initial rates of the reactions can be determined from the slope of these plots, providing a quantitative comparison of their reactivity.

Visualizations

Logical Relationship of Isomer Stability and Reactivity

G cluster_0 Isomer Properties cluster_1 Thermodynamic Stability cluster_2 Kinetic Reactivity Trans-Isomer Trans-Isomer Lower_Energy Lower Ground-State Energy Trans-Isomer->Lower_Energy Less Steric Strain Cis-Isomer Cis-Isomer Higher_Energy Higher Ground-State Energy Cis-Isomer->Higher_Energy Greater Steric Strain Less_Reactive Less Reactive Lower_Energy->Less_Reactive Higher Activation Energy More_Reactive More Reactive Higher_Energy->More_Reactive Lower Activation Energy

Caption: Relationship between steric strain, ground-state energy, and reactivity for cis and trans isomers.

Experimental Workflow for Comparative Reactivity Study

G start Start prep_diene Prepare Fresh Cyclopentadiene start->prep_diene setup_cis Setup Reaction: cis-Isomer + Diene prep_diene->setup_cis setup_trans Setup Reaction: trans-Isomer + Diene prep_diene->setup_trans react Run Reactions at Constant Temperature setup_cis->react setup_trans->react sample Take Aliquots at Regular Intervals react->sample analyze Analyze by GC/NMR sample->analyze plot Plot Concentration vs. Time analyze->plot compare Compare Initial Reaction Rates plot->compare end End compare->end

Caption: Workflow for the experimental comparison of cis and trans isomer reactivity in a Diels-Alder reaction.

Conclusion

Based on fundamental principles of chemical kinetics and stereochemistry, cis-1,4-dicyano-2-butene is predicted to be more reactive than its trans isomer in cycloaddition reactions. This is attributed to the higher ground-state energy of the cis isomer arising from steric strain. The provided experimental protocol offers a robust method for quantifying this reactivity difference. For researchers and professionals in drug development and materials science, a thorough understanding of these isomeric differences is paramount for designing efficient synthetic routes and achieving desired product stereochemistry.

A Comparative Analysis of Catalytic Systems for the Synthesis of 1,4-Dicyano-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,4-dicyano-2-butene, a key intermediate in the production of various industrial polymers and pharmaceuticals, is critically dependent on the catalytic system employed. This guide provides an objective comparison of prevalent catalytic methods, supported by experimental data, to inform catalyst selection and process optimization. The primary synthetic routes discussed include the cyanation of dihalobutenes, the hydrocyanation of butadiene, and the reaction of 2-butene-1,4-diol with hydrogen cyanide.

Performance Comparison of Key Catalysts

The efficacy of a catalyst in synthesizing this compound is evaluated based on yield, selectivity, and reaction conditions. The following table summarizes the performance of several key catalysts across different synthetic strategies.

Synthetic RouteStarting Material(s)CatalystCo-catalyst/AdditiveSolventTemperature (°C)Yield (%)Reference
Cyanation of Dihalobutenes1,4-dichloro-2-butene, Sodium CyanideCopper Sulfate-AcetonitrileReflux93[1]
Cyanation of Dihalobutenes1,4-dichloro-2-butene, Sodium CyanideCuprous Bromide-n-Butyronitrile87-8983[2]
Cyanation of Dihalobutenes1,4-dichloro-2-butene, Sodium CyanideCuprous Chloride-AcetonitrileNot Specified81[1]
Cyanation of Dihalobutenes1,4-dihalo-2-butenes, Alkali Metal CyanideQuaternary Ammonium Salts (Phase-Transfer Catalyst)-Aqueous/OrganicNot SpecifiedIncreased yields[3]
Hydrocyanation of Butadiene1,3-butadiene, Hydrogen CyanideCuprous Bromide2-Cyanopyridine, OxygenNot SpecifiedNot Specified33[1]
Hydrocyanation of Butadiene1,3-butadiene, Cuprous CyanideIodine-HeptaneReflux84[1]
From 2-butene-1,4-diol2-butene-1,4-diol, Hydrogen CyanideCuprous Bromide-AqueousNot SpecifiedSignificantly higher than CuCl[3]
From 2-butene-1,4-diol2-butene-1,4-diol, Hydrogen CyanideCuprous ChlorideAmmonium ChlorideAqueousNot SpecifiedLower yield[3]
From Acetylenetrans-1,2-dibromoethylene, Trimethylsilyl acetonitrileCuprous Iodide-Not SpecifiedNot SpecifiedNot Specified[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

Cyanation of 1,4-Dichloro-2-butene using a Cuprous Halide Catalyst

This protocol is based on the established method of reacting dihalobutenes with alkali metal cyanides in the presence of a copper catalyst.[2][3]

Materials:

  • 1,4-dichloro-2-butene

  • Sodium cyanide (or other alkali metal cyanide)

  • Cuprous bromide (or cuprous chloride)

  • Anhydrous organic nitrile solvent (e.g., acetonitrile, n-butyronitrile)[2][3]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a reaction vessel equipped with a reflux condenser, mechanical stirrer, and an inlet for inert gas, a suspension of sodium cyanide and cuprous bromide in the organic nitrile solvent is prepared.

  • The mixture is heated to the reflux temperature of the solvent under an inert atmosphere.

  • 1,4-dichloro-2-butene is added dropwise to the heated suspension over a period of several hours.

  • After the addition is complete, the reaction mixture is maintained at reflux with continuous stirring for an extended period (e.g., 20-24 hours) to ensure complete reaction.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The inorganic salts are removed by filtration.

  • The solvent is removed from the filtrate by distillation under reduced pressure.

  • The resulting crude this compound is purified by vacuum distillation.[2]

Hydrocyanation of Butadiene

The direct hydrocyanation of butadiene is a complex process often involving nickel-based catalysts, analogous to the industrial production of adiponitrile.[4][5][6]

Materials:

  • 1,3-butadiene

  • Hydrogen cyanide (HCN)

  • Nickel(0) catalyst precursor (e.g., Ni(COD)₂)

  • Phosphorus-based ligand (e.g., phosphite or diphosphine)

  • Lewis acid co-catalyst (e.g., AlCl₃, triphenylboron)[5]

  • Anhydrous, inert solvent (e.g., toluene, dioxane)

Procedure:

  • The nickel(0) precursor and the phosphorus ligand are dissolved in the anhydrous solvent in a high-pressure reactor under an inert atmosphere.

  • The catalyst system is activated according to established procedures.

  • Liquefied butadiene is introduced into the reactor.

  • Hydrogen cyanide, often in a solution of the reaction solvent, is slowly fed into the reactor under controlled temperature and pressure. The rate of addition is critical to avoid catalyst deactivation.[7]

  • The reaction is allowed to proceed for a set duration, with monitoring of butadiene conversion and product formation by gas chromatography.

  • Upon completion, the reactor is cooled and depressurized.

  • The catalyst is separated from the product mixture.

  • The resulting mixture of nitriles, which may include this compound precursors, is then subjected to further isomerization and hydrocyanation steps if adiponitrile is the desired final product.[4] The synthesis of this compound directly may require specific ligand and condition optimization to favor this product.

Process Visualization

The selection of an appropriate synthetic route and catalyst is a critical decision in the development of a process for this compound synthesis. The following diagram illustrates a logical workflow for this decision-making process.

G start Define Synthesis Goals (Scale, Purity, Cost) route_selection Select Synthetic Route start->route_selection dihalide_route Cyanation of Dihalobutenes route_selection->dihalide_route High Yield, Established Method butadiene_route Hydrocyanation of Butadiene route_selection->butadiene_route Atom Economy, Direct Route diol_route From 2-butene-1,4-diol route_selection->diol_route Economic Advantage, Avoids Halogens catalyst_screening_dihalide Catalyst Screening: - CuBr - CuCl - CuSO4 - PTC dihalide_route->catalyst_screening_dihalide catalyst_screening_butadiene Catalyst Screening: - Ni(0) + Ligands - Cu-based systems butadiene_route->catalyst_screening_butadiene catalyst_screening_diol Catalyst Screening: - CuBr - CuCl diol_route->catalyst_screening_diol optimization Process Optimization (Temp, Solvent, Time) catalyst_screening_dihalide->optimization catalyst_screening_butadiene->optimization catalyst_screening_diol->optimization analysis Product Analysis (Yield, Purity) optimization->analysis analysis->optimization Iterate final_process Finalized Synthetic Process analysis->final_process Meets Goals

Caption: Workflow for catalyst selection in this compound synthesis.

References

Benchmarking the performance of polymers derived from 1,4-Dicyano-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the selection of a polymer is a critical decision dictated by performance requirements such as mechanical integrity, thermal stability, and chemical resistance. This guide provides a performance benchmark for polymers derived from nitrile-containing monomers, using 1,4-Dicyano-2-butene as a reference point for discussion.

While this compound is a known monomer for creating functionalized and π-conjugated polymers[1], publicly available data on the specific performance of its homopolymers is scarce. Therefore, to provide a practical and relevant benchmark, this guide compares the performance of well-established commercial nitrile elastomers—Nitrile Butadiene Rubber (NBR), Hydrogenated NBR (HNBR), and Carboxylated NBR (XNBR)—against a high-performance non-nitrile elastomer, Ethylene Propylene Diene Monomer (EPDM) rubber. This comparison offers valuable insights into the properties that can be expected from nitrile-containing polymers in demanding applications.

Comparative Performance Data

The selection of an appropriate polymer hinges on its physical, mechanical, and chemical properties. The following tables summarize key performance indicators for our benchmarked elastomers.

Mechanical and Thermal Properties

Mechanical strength, flexibility, and operational temperature range are fundamental parameters for most applications. Nitrile-based polymers, particularly the modified HNBR and XNBR grades, offer superior mechanical strength and abrasion resistance.

PropertyNBR (Nitrile Butadiene Rubber)HNBR (Hydrogenated NBR)XNBR (Carboxylated NBR)EPDM (Ethylene Propylene Diene Monomer)
Tensile Strength 10 - 25 MPa (1450 - 3625 PSI)[2]20 - 31 MPa (2900 - 4500 PSI)[3][4]7 - 24 MPa (1000 - 3500 PSI)[5]3.4 - 17.2 MPa (500 - 2500 PSI)[6]
Elongation at Break 350% - 650%90% - 550%[7][8]250% - 600%[5]100% - 700%[6]
Hardness (Shore A) 20 - 9530 - 95[7]50 - 90[5]30 - 90[6]
Service Temperature -35°C to 110°C (-31°F to 230°F)[9]-40°C to 165°C (-40°F to 329°F)[3][10]-40°C to 121°C (-40°F to 250°F)[5]-50°C to 150°C (-58°F to 302°F)[11]
Abrasion Resistance Good to ExcellentGood to Excellent[7]Excellent[5]Good[6]
Chemical Resistance Profile

Chemical compatibility is paramount, especially in drug development where materials may come into contact with various solvents, reagents, and biological fluids. The nitrile group in NBR, HNBR, and XNBR provides excellent resistance to oils and non-polar solvents, a key differentiator from EPDM.

Chemical ClassNBRHNBRXNBREPDM
Petroleum Oils & Fuels ExcellentExcellent[7]Excellent[5]Poor[6][12]
Dilute Acids & Alkalis GoodGoodGood[5]Excellent[6]
Ketones (e.g., Acetone) Poor[2]Poor[13]PoorExcellent[14]
Alcohols Fair to GoodGood to Excellent[7]Fair to Good[5]Good to Excellent[6]
Ozone & Weathering Fair to GoodGood to Excellent[7]Fair[5]Excellent[14][15]
Water & Steam Good to ExcellentGood[7]Good[5]Excellent[6][14]

Experimental Protocols

Reproducible and standardized testing is crucial for objective comparison. The data presented above is typically generated using established ASTM International standards.

Protocol 1: Tensile Properties Testing (ASTM D412)

This test determines the mechanical properties of elastomeric materials, such as tensile strength, ultimate elongation, and modulus.

1. Specimen Preparation:

  • Test specimens are cut from a sample sheet of the polymer using a die.
  • The most common shape is the "dogbone" or dumbbell specimen (Method A).[16][17] The standard thickness is typically 3.0 ± 0.3 mm.[17]
  • At least three measurements of the thickness and width of the narrow section are taken, and the median value is used to calculate the cross-sectional area.[18]

2. Test Procedure:

  • The test is conducted using a universal testing machine (tensile tester) equipped with appropriate grips.[19]
  • The specimen is mounted securely in the grips, ensuring it is aligned with the direction of pull.
  • The machine pulls the specimen at a constant rate of speed, typically 500 ± 50 mm/min, until the specimen ruptures.[17][18]
  • During the test, the force applied and the elongation of the specimen are continuously recorded.

3. Data Analysis:

  • Tensile Strength: Calculated by dividing the maximum force observed before rupture by the original cross-sectional area of the specimen.[16]
  • Ultimate Elongation (Elongation at Break): The percentage increase in length from the original gauge length to the length at the moment of rupture.[16]
  • Modulus (Stress at a given elongation): The force required to stretch the material to a specific elongation (e.g., 100%), divided by the original cross-sectional area.[20]

Protocol 2: Solvent Resistance Testing (ASTM D471)

This method evaluates the ability of a rubber material to withstand the effects of liquids by measuring changes in its physical properties after immersion.[21][22]

1. Specimen Preparation:

  • Standard-sized specimens are prepared. Their initial mass, volume, and hardness (durometer) are measured and recorded.[22]

2. Immersion Procedure:

  • Specimens are fully submerged in the selected test liquid in a suitable container.[23]
  • The immersion is carried out for a specified duration (e.g., 24, 72, or 168 hours) at a controlled temperature.[22]
  • The test is conducted in the absence of direct light to prevent UV degradation.[24]

3. Post-Immersion Evaluation:

  • After the immersion period, the specimens are removed, cooled to room temperature, and lightly wiped dry.[23]
  • The following properties are measured again:
  • Mass and Volume: To determine the percentage of swelling or extraction.
  • Hardness: To assess softening or hardening.
  • Tensile Properties (optional): To quantify the degradation of mechanical strength and elongation.[21]

4. Data Analysis:

  • The change in each property is calculated as a percentage difference from the original measurement. This provides a quantitative measure of the material's resistance to the specific liquid.

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_tensile ASTM D412: Tensile Testing cluster_solvent ASTM D471: Solvent Resistance p1 Prepare Dogbone Specimens p2 Measure Cross-Sectional Area p1->p2 p3 Mount in Tensile Tester p2->p3 p4 Apply Uniaxial Force at 500 mm/min p3->p4 p5 Record Force and Elongation until Break p4->p5 p6 Calculate Tensile Strength, Elongation, Modulus p5->p6 s1 Prepare Test Specimens s2 Measure Initial Mass, Volume, Hardness s1->s2 s3 Immerse in Test Liquid (Controlled Temp & Time) s2->s3 s4 Remove, Cool, and Dry Specimen s3->s4 s5 Re-measure Mass, Volume, Hardness s4->s5 s6 Calculate % Change in Properties s5->s6 start Polymer Sample start->p1 start->s1

Fig 1. Standard experimental workflow for polymer performance benchmarking.

G cluster_nitrile cluster_epdm center Key Performance Properties Prop1 Excellent Oil & Fuel Resistance center->Prop1 High center->Prop1 Low Prop2 High Abrasion Resistance center->Prop2 High Prop3 Good Mechanical Strength center->Prop3 High Prop4 Excellent Ozone & Weather Resistance center->Prop4 Low center->Prop4 High Prop5 Excellent Water & Steam Resistance center->Prop5 Moderate center->Prop5 High Prop6 Poor Oil & Fuel Resistance center->Prop6 High

Fig 2. Logical comparison of Nitrile vs. EPDM elastomer properties.

References

Comparative Guide to Analytical Methods for 1,4-Dicyano-2-butene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 1,4-Dicyano-2-butene, a crucial intermediate in various chemical syntheses, is paramount for ensuring reaction efficiency, product quality, and process control. This guide provides a comparative overview of two primary analytical techniques suitable for its quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

Due to a lack of direct cross-validation studies for this compound in publicly available literature, this guide synthesizes information from the analysis of structurally related nitriles and unsaturated compounds to present a comprehensive comparison. The experimental protocols and performance data provided are representative and intended to serve as a baseline for method development and validation.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and sample matrix. The following table summarizes the anticipated quantitative performance of GC-FID and HPLC-UV for the analysis of this compound, based on data from analogous compounds.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.5 - 20 ng/mL10 - 100 ng/mL
Limit of Quantification (LOQ) 2 - 50 ng/mL50 - 300 ng/mL
Linearity (R²) > 0.998> 0.997
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 7%
Methodology and Experimental Protocols

Detailed experimental protocols for each technique are provided below. These are starting points and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC-FID is a robust technique for the analysis of volatile and semi-volatile compounds. This compound, being amenable to volatilization, can be separated from other components in a gaseous mobile phase and detected by a flame ionization detector, which generates a signal proportional to the amount of carbon atoms in the analyte.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: A capillary column suitable for polar compounds, such as a DB-WAX or a column with a (6% cyanopropylphenyl)methylpolysiloxane stationary phase (e.g., DB-624). Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in a suitable volatile solvent (e.g., acetonitrile or dichloromethane) to a known volume.

    • Prepare a series of calibration standards in the same solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 220 °C at 15 °C/min.

      • Hold: Hold at 220 °C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a versatile technique that separates components in a liquid mobile phase based on their differential interactions with a stationary phase. For this compound, which possesses a chromophore (the carbon-carbon double bond and nitrile groups), UV detection is a suitable quantification method. Reversed-phase chromatography is the most common mode for this type of analysis.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in the mobile phase or a compatible solvent to a known volume.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Prepare a series of calibration standards in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The nitrile and alkene functionalities suggest detection at a low wavelength, typically around 210-220 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the quantification of this compound using GC-FID and HPLC-UV.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve standards Prepare Calibration Standards dissolve->standards inject Inject 1 µL into GC standards->inject separate Separation on Capillary Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample (0.45 µm) dissolve->filter standards Prepare Calibration Standards filter->standards inject Inject 10 µL into HPLC standards->inject separate Separation on C18 Column inject->separate detect Detection by UV Detector separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify Cross_Validation_Logic start Prepare Identical Sample Aliquots gc_method Analyze by Developed GC-FID Method start->gc_method hplc_method Analyze by Developed HPLC-UV Method start->hplc_method gc_results Obtain GC-FID Concentration Data gc_method->gc_results hplc_results Obtain HPLC-UV Concentration Data hplc_method->hplc_results compare Statistical Comparison (e.g., t-test, Bland-Altman plot) gc_results->compare hplc_results->compare conclusion Assess Method Agreement and Bias compare->conclusion

Safety Operating Guide

Proper Disposal of 1,4-Dicyano-2-butene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 1,4-Dicyano-2-butene must adhere to strict safety and disposal protocols due to its acute toxicity and environmental hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical waste.

Immediate Safety and Handling

This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[1] Adherence to the following immediate safety measures is critical:

  • Personal Protective Equipment (PPE): Always wear impervious gloves, protective clothing, and safety goggles. A face shield may be necessary depending on the situation. In case of dust or aerosol generation, use a dust respirator or a self-contained breathing apparatus (SCBA).[1]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Spill Management: In the event of a spill, avoid creating dust. Sweep the material into an airtight container for disposal.[1]

  • First Aid:

    • Inhalation: Move the victim to fresh air and seek immediate medical attention.[1]

    • Skin Contact: Immediately remove all contaminated clothing and wash the skin gently with plenty of soap and water. Call a poison center or physician.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice if irritation persists.[1]

    • Ingestion: Immediately call a poison center or doctor. Rinse the mouth but do not induce vomiting.[1]

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is incineration. However, all disposal activities must comply with federal, state, and local regulations.

  • Waste Identification and Classification:

    • This compound waste is considered hazardous due to its toxicity.

    • Consult your institution's environmental health and safety (EHS) department to determine the specific EPA hazardous waste code applicable in your region.

  • Waste Segregation and Storage:

    • Store waste this compound in a designated, well-ventilated, and locked area.

    • Keep the waste in a tightly closed and properly labeled container. The label should clearly state "Hazardous Waste" and identify the contents as "this compound".

    • Store it away from incompatible materials, particularly oxidizing agents.[1]

  • Disposal Method:

    • Incineration: The preferred method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1] This should only be performed by a licensed hazardous waste disposal company.

    • Recycling: If possible, explore options for recycling the chemical.[1]

    • Do Not: Do not dispose of this compound down the drain or in regular trash.

  • Transportation:

    • For off-site disposal, the material must be transported by a licensed hazardous waste hauler.

    • Proper shipping documentation is required. The UN number for this compound is 3439, and the proper shipping name is "Nitriles, solid, toxic, n.o.s.".[1]

  • Regulatory Compliance:

    • Always consult and adhere to all federal, state, and local regulations regarding hazardous waste disposal.[1] Your institution's EHS office is the primary resource for ensuring compliance.

Quantitative Data Summary

PropertyValueReference
Chemical Formula C₆H₆N₂[1]
CAS Number 1119-85-3[1]
UN Number 3439[1]
Proper Shipping Name Nitriles, solid, toxic, n.o.s.[1]
Hazard Class 6.1 (Toxic)

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation & Segregation cluster_consult Consultation & Compliance cluster_disposal Disposal Path A Identify this compound waste B Label container clearly: 'Hazardous Waste - this compound' A->B C Store in a secure, ventilated area away from oxidizing agents B->C D Consult Institutional EHS for specific waste codes and procedures C->D E Review Federal, State, and Local Regulations D->E F Is recycling a viable option? E->F G Arrange for recycling with a certified facility F->G Yes H Contact Licensed Hazardous Waste Disposal Company F->H No K Disposal Complete G->K End of Process I Package for transport according to UN 3439 regulations H->I J Incinerate in a chemical incinerator with afterburner and scrubber I->J J->K End of Process

Caption: Decision workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.